molecular formula C40H35N2O6P B1672990 JNJ-10311795 CAS No. 518062-14-1

JNJ-10311795

Cat. No.: B1672990
CAS No.: 518062-14-1
M. Wt: 670.7 g/mol
InChI Key: XUJQPDQURBZEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-10311795 (also known as RWJ-355871) is a potent, dual-action inhibitor that selectively targets the leukocyte proteases neutrophil cathepsin G (Ki = 38 nM) and mast cell chymase (Ki = 2.3 nM) , exhibiting significant anti-inflammatory activity . Its unique mechanism of action, which involves binding to the S1 and S2 subsites of both enzymes, makes it a valuable pharmacological tool for studying inflammatory pathways . Research using this compound has demonstrated noteworthy in vivo efficacy, including the reduction of neutrophil influx and the reversal of increases in key inflammatory mediators like interleukin-1, TNF-α, and monocyte chemotactic protein-1 in rat models of glycogen-induced peritonitis and lipopolysaccharide-induced airway inflammation . These findings suggest a promising role for this compound in investigating the pathophysiology and treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The molecular basis of this dual inhibition has been elucidated through X-ray crystal structures of the inhibitor complexed with both human cathepsin G and human chymase . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518062-14-1

Molecular Formula

C40H35N2O6P

Molecular Weight

670.7 g/mol

IUPAC Name

[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid

InChI

InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48)

InChI Key

XUJQPDQURBZEGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-10311795;  JNJ 10311795;  JNJ10311795.

Origin of Product

United States

Foundational & Exploratory

JNJ-10311795: A Dual Inhibitor of Neutrophil Elastase and Mast Cell Chymase - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule dual inhibitor of two key serine proteases implicated in inflammatory processes: neutrophil elastase and mast cell chymase.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular targets, the signaling pathways it modulates, and its pharmacological effects. The information presented is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through the potent and specific inhibition of neutrophil elastase and mast cell chymase. These enzymes play crucial roles in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and pneumonia.[1][2]

  • Neutrophil Elastase Inhibition: Neutrophil elastase, released from activated neutrophils, is a powerful protease that can degrade extracellular matrix components, leading to tissue damage. It is also involved in the upregulation of pro-inflammatory cytokines.

  • Mast Cell Chymase Inhibition: Mast cell chymase is a chymotrypsin-like serine protease released from activated mast cells. It is involved in the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and fibrosis.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary targets has been quantified through in vitro enzyme inhibition assays. The equilibrium dissociation constants (Ki) demonstrate the high affinity of the compound for both neutrophil elastase and mast cell chymase.

Target EnzymeInhibitorKi (nM)
Neutrophil ElastaseThis compound38[1]
Mast Cell ChymaseThis compound2.3[1]

Signaling Pathways Modulated by this compound

By inhibiting neutrophil elastase and mast cell chymase, this compound interferes with key inflammatory signaling cascades.

Neutrophil Elastase-Mediated Signaling

Neutrophil elastase contributes to inflammation by upregulating the expression of mucins (e.g., MUC1) and chemokines (e.g., CXCL8/IL-8). This occurs through the activation of transcription factors such as Sp1 and NF-κB. The signaling pathway involves the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling through MyD88, IRAK, and TRAF6.

Neutrophil_Elastase_Pathway NE Neutrophil Elastase TLR4 TLR4 NE->TLR4 Activates Sp1 Sp1 NE->Sp1 Activates MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Activates CXCL8 CXCL8 (IL-8) Transcription NFkB->CXCL8 MUC1 MUC1 Transcription Sp1->MUC1 JNJ This compound JNJ->NE Inhibits Mast_Cell_Chymase_Pathway Chymase Mast Cell Chymase latent_TGFb1 Latent TGF-β1 Chymase->latent_TGFb1 Activates active_TGFb1 Active TGF-β1 TGFb_Receptor TGF-β Receptor active_TGFb1->TGFb_Receptor Smad23 Smad2/3 TGFb_Receptor->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (Fibrosis) Nucleus->Gene_Transcription JNJ This compound JNJ->Chymase Inhibits Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo HTS High-Throughput Screening Hit_Validation Hit Validation HTS->Hit_Validation Lead_Opt Lead Optimization (SAR) Hit_Validation->Lead_Opt In_Vitro_Assays In Vitro Potency and Selectivity Assays Lead_Opt->In_Vitro_Assays PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro_Assays->PK_PD Efficacy_Models Animal Models of Inflammation PK_PD->Efficacy_Models Logical_Relationship JNJ This compound NE Neutrophil Elastase JNJ->NE Inhibits Chymase Mast Cell Chymase JNJ->Chymase Inhibits Tissue_Damage Reduced Tissue Damage NE->Tissue_Damage Inflammation Reduced Inflammation NE->Inflammation Chymase->Inflammation Fibrosis Reduced Fibrosis Chymase->Fibrosis Therapeutic_Effect Therapeutic Effect Tissue_Damage->Therapeutic_Effect Inflammation->Therapeutic_Effect Fibrosis->Therapeutic_Effect

References

JNJ-10311795: A Technical Overview of a Dual Inhibitor of Cathepsin G and Mast Cell Chymase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10311795, also identified as RWJ-355871, is a potent, small-molecule dual inhibitor of two key serine proteases implicated in inflammatory cascades: neutrophil cathepsin G and mast cell chymase. Preclinical evidence demonstrates its significant anti-inflammatory properties, suggesting its potential as a therapeutic agent in inflammatory diseases. This technical guide provides a comprehensive summary of the publicly available data on this compound, including its mechanism of action, biochemical potency, and preclinical anti-inflammatory activity. Due to the limited public availability of the full-text primary research article, this document summarizes the core findings and presents general experimental methodologies and relevant signaling pathways.

Core Compound Information

This compound is a β-ketophosphonate that acts as a dual inhibitor of neutrophil cathepsin G and mast cell chymase.[1]

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of cathepsin G and chymase. These proteases are released by neutrophils and mast cells, respectively, at sites of inflammation.[2] They contribute to tissue damage and the propagation of the inflammatory response through the cleavage of extracellular matrix proteins and the activation of pro-inflammatory cytokines and chemokines.[1][2] By inhibiting these enzymes, this compound can potentially reduce neutrophil influx and the levels of key inflammatory mediators.[1]

Quantitative Data

The available quantitative data for this compound primarily focuses on its in vitro inhibitory potency.

Target EnzymeInhibition Constant (Ki)Reference
Neutrophil Cathepsin G38 nM[1]
Mast Cell Chymase2.3 nM[1]

No publicly available in vivo efficacy or pharmacokinetic data for this compound could be identified.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, based on the reported preclinical models, the following are general methodologies for such assays.

Glycogen-Induced Peritonitis in Rats (General Protocol)

This model is used to assess the anti-inflammatory effects of a compound on neutrophil migration.

  • Induction of Peritonitis: Male Wistar rats are injected intraperitoneally with a sterile solution of glycogen.

  • Compound Administration: this compound would be administered, likely orally or intraperitoneally, at various doses at a specified time before or after glycogen injection.

  • Sample Collection: At a predetermined time point (e.g., 4-24 hours) after glycogen injection, the peritoneal cavity is lavaged with saline to collect the cellular infiltrate.

  • Analysis: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined. Levels of inflammatory mediators (e.g., IL-1α, IL-1β, TNF-α, MCP-1) in the lavage fluid can be quantified using ELISA.

Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats (General Protocol)

This model is used to evaluate the efficacy of a compound in an acute lung injury model.

  • Induction of Inflammation: Rats are challenged with an intratracheal or intranasal administration of LPS.

  • Compound Administration: this compound would be administered at various doses, typically before the LPS challenge.

  • Assessment of Airway Inflammation: At a specified time after LPS administration, bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The total and differential cell counts in the BAL fluid are determined.

  • Biomarker Analysis: The levels of inflammatory markers in the BAL fluid, such as nitric oxide, can be measured.

Signaling Pathways

The inhibition of cathepsin G and chymase by this compound is expected to modulate multiple downstream signaling pathways involved in inflammation.

Cathepsin_G_Signaling cluster_neutrophil Neutrophil Activation cluster_downstream Inflammatory Response CatG Cathepsin G ECM_Degradation ECM Degradation CatG->ECM_Degradation Cleavage Cytokine_Activation Cytokine/Chemokine Activation CatG->Cytokine_Activation Processing PARs Protease-Activated Receptors (PARs) CatG->PARs Activation Inflammation Inflammation ECM_Degradation->Inflammation Cytokine_Activation->Inflammation PARs->Inflammation JNJ_10311795 This compound JNJ_10311795->CatG Inhibition

Caption: Inhibition of Cathepsin G Signaling by this compound.

Chymase_Signaling cluster_mast_cell Mast Cell Degranulation cluster_effects Pro-inflammatory Effects Chymase Chymase Angiotensin Angiotensin I to Angiotensin II Chymase->Angiotensin Matrix_Metalloproteinases MMP Activation Chymase->Matrix_Metalloproteinases Cytokines Cytokine Processing (e.g., pro-IL-1β) Chymase->Cytokines Inflammation Inflammation & Fibrosis Angiotensin->Inflammation Matrix_Metalloproteinases->Inflammation Cytokines->Inflammation JNJ_10311795 This compound JNJ_10311795->Chymase Inhibition

Caption: Inhibition of Mast Cell Chymase Signaling by this compound.

Development Status

There is no publicly available information regarding the clinical development or current status of this compound. It is not listed in Johnson & Johnson's current development pipeline.[3]

Conclusion

This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated preclinical anti-inflammatory activity. Its ability to target two key proteases in the inflammatory cascade suggests a potential therapeutic utility. However, a comprehensive evaluation of its potential is hampered by the lack of publicly available in vivo efficacy, pharmacokinetic, and clinical development data. Further research and data disclosure would be necessary to fully understand the therapeutic promise of this compound.

References

JNJ-10311795: A Dual Inhibitor of Cathepsin G and Mast Cell Chymase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Target Proteins of JNJ-10311795

This technical guide provides a comprehensive overview of the target proteins of this compound, a potent dual inhibitor of the serine proteases Cathepsin G and mast cell chymase.[1] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.

Core Target Proteins and Inhibition Profile

This compound has been identified as a selective and potent inhibitor of two key serine proteases involved in inflammatory processes: Cathepsin G and mast cell chymase. The inhibitory activity of this compound against these enzymes has been quantified, demonstrating high affinity for both targets.

Target ProteinInhibitorKi (nM)
Cathepsin G (neutrophil)This compound38
Mast Cell ChymaseThis compound2.3

Signaling Pathways of Target Proteins

Understanding the signaling pathways in which Cathepsin G and mast cell chymase are involved is crucial to elucidating the mechanism of action of this compound.

Cathepsin G Signaling

Neutrophil Cathepsin G, a key enzyme released during inflammation, can activate pro-inflammatory signaling cascades. One such pathway involves the Toll-like receptor 4 (TLR4) and Epidermal Growth Factor Receptor (EGFR). Cathepsin G can lead to the upregulation of chemokines like CXCL8 (IL-8), which in turn recruits more neutrophils to the site of inflammation, thus perpetuating the inflammatory response.[2]

CathepsinG_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cathepsin G Cathepsin G TLR4 TLR4 Cathepsin G->TLR4 EGFR EGFR Cathepsin G->EGFR MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NFkB TRAF6->NFkB CXCL8_mRNA CXCL8_mRNA NFkB->CXCL8_mRNA Transcription CXCL8 (IL-8) Protein CXCL8 (IL-8) Protein CXCL8_mRNA->CXCL8 (IL-8) Protein Translation Neutrophil Recruitment Neutrophil Recruitment CXCL8 (IL-8) Protein->Neutrophil Recruitment

Cathepsin G Pro-inflammatory Signaling Pathway.
Mast Cell Chymase Signaling

Mast cell chymase plays a significant role in tissue remodeling and fibrosis through its ability to activate Transforming Growth Factor-beta 1 (TGF-β1). Activated TGF-β1 then signals through the Smad protein family (Smad2/3 and Smad4) to regulate the transcription of genes involved in extracellular matrix production.[3][4][5]

Chymase_TGFb_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Mast Cell Chymase Mast Cell Chymase Latent TGF-β1 Latent TGF-β1 Mast Cell Chymase->Latent TGF-β1 Activation Active TGF-β1 Active TGF-β1 TGFbRII TGFbRII Active TGF-β1->TGFbRII TGFbRI TGFbRI TGFbRII->TGFbRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., Collagen) Smad_complex->Gene_Transcription Nuclear Translocation

Mast Cell Chymase and TGF-β1/Smad Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Enzyme Inhibition Assay

A representative protocol for determining the inhibitory constant (Ki) of this compound against Cathepsin G and mast cell chymase is described below.

Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of human Cathepsin G and human mast cell chymase.

Materials:

  • Human Neutrophil Cathepsin G (purified)

  • Human Mast Cell Chymase (purified)

  • Chromogenic or fluorogenic substrate specific for each enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin-like proteases)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and substrates in the assay buffer. The final enzyme concentration should be in the low nanomolar range, and the substrate concentration should be at or below its Michaelis-Menten constant (Km).

  • Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add varying concentrations of the inhibitor (this compound) to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme & Substrate Stocks C Add Enzyme to Microplate Wells A->C B Prepare Serial Dilutions of this compound D Add Inhibitor (this compound) B->D C->D E Pre-incubate (Enzyme + Inhibitor) D->E F Initiate Reaction with Substrate E->F G Monitor Reaction (Absorbance/Fluorescence) F->G H Calculate Initial Velocities (V₀) G->H I Determine IC₅₀ H->I J Calculate Ki (Cheng-Prusoff) I->J

Workflow for In Vitro Enzyme Inhibition Assay.
In Vivo Anti-inflammatory Activity Models

This compound has demonstrated significant anti-inflammatory effects in animal models. Below are representative protocols for two such models.

Objective: To evaluate the effect of this compound on neutrophil infiltration and inflammatory mediator production in a model of acute peritonitis.

Procedure:

  • Animal Model: Male Wistar rats are used.

  • Induction of Peritonitis: An intraperitoneal (i.p.) injection of a sterile glycogen solution is administered to induce an inflammatory response characterized by neutrophil influx into the peritoneal cavity.

  • Drug Administration: this compound is administered (e.g., orally or intravenously) at various doses prior to or shortly after the glycogen challenge. A vehicle control group receives the vehicle alone.

  • Sample Collection: At a specific time point after glycogen injection (e.g., 4-6 hours), the animals are euthanized, and the peritoneal cavity is lavaged with sterile saline to collect peritoneal fluid.

  • Analysis:

    • Cell Counts: The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined.

    • Mediator Analysis: The levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, MCP-1) in the peritoneal fluid are measured using techniques such as ELISA.

  • Outcome: The ability of this compound to reduce neutrophil accumulation and the levels of inflammatory mediators in the peritoneal cavity is assessed.

Objective: To assess the efficacy of this compound in an animal model of lung inflammation.

Procedure:

  • Animal Model: Male rats (e.g., Sprague-Dawley) are used.

  • Induction of Inflammation: Animals are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) to induce acute lung inflammation.[6][7]

  • Drug Administration: this compound is administered (e.g., via inhalation or systemic route) before or after the LPS challenge.

  • Bronchoalveolar Lavage (BAL): At a predetermined time after LPS administration (e.g., 6-24 hours), animals are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

  • Analysis:

    • Cellular Infiltration: The total and differential cell counts (neutrophils, macrophages) in the BAL fluid are determined.

    • Inflammatory Markers: The levels of inflammatory mediators (e.g., cytokines, chemokines) and markers of lung injury (e.g., total protein) in the BAL fluid are quantified.

  • Outcome: The effectiveness of this compound in reducing neutrophil influx and the production of inflammatory markers in the lungs is evaluated.

InVivo_Workflow cluster_peritonitis Glycogen-Induced Peritonitis cluster_airway LPS-Induced Airway Inflammation P1 Induce Peritonitis (i.p. Glycogen) P2 Administer this compound or Vehicle P1->P2 P3 Collect Peritoneal Lavage Fluid P2->P3 P4 Analyze Cell Counts & Inflammatory Mediators P3->P4 A1 Induce Inflammation (Intratracheal LPS) A2 Administer this compound or Vehicle A1->A2 A3 Perform Bronchoalveolar Lavage (BAL) A2->A3 A4 Analyze BAL Fluid for Cells & Inflammatory Markers A3->A4

Workflow for In Vivo Anti-inflammatory Models.

Conclusion

This compound is a potent dual inhibitor of Cathepsin G and mast cell chymase, two serine proteases implicated in the pathology of various inflammatory diseases. By targeting these enzymes, this compound effectively modulates key pro-inflammatory signaling pathways, leading to a reduction in inflammatory cell infiltration and mediator release in relevant preclinical models. This technical guide provides a foundational understanding of the core targets of this compound, their signaling roles, and the experimental methodologies used to characterize the inhibitor's activity.

References

Dual Inhibition of Cathepsin G and Chymase by JNJ-10311795: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of JNJ-10311795 against two key serine proteases involved in inflammation: cathepsin G and chymase. The following sections detail the inhibitor's potency, the experimental methods for its characterization, and the broader context of its mechanism of action.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human cathepsin G and human chymase is summarized below. The data consistently demonstrates that this compound is a potent, dual inhibitor of both enzymes.[1][2]

Target EnzymeInhibitorKi Value (nM)
Human Cathepsin GThis compound38[1][2][3]
Human ChymaseThis compound2.3[1][2][3]

Experimental Protocols for Ki Determination

The determination of the inhibition constants (Ki values) for this compound against cathepsin G and chymase involves enzymatic assays that monitor the activity of the protease in the presence and absence of the inhibitor. While the exact, detailed protocol from the original studies is not publicly available, a generalized, representative protocol based on standard enzymology practices for serine proteases is provided below.

Materials:

  • Enzymes: Purified human neutrophil cathepsin G, Purified human mast cell chymase

  • Substrates:

    • Cathepsin G: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide[4]

    • Chymase: A suitable chromogenic or fluorogenic substrate

  • Inhibitor: this compound

  • Buffer: HEPES buffer (e.g., 100 mM HEPES, pH 7.5) or another suitable buffer system[4]

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate[4]

  • Instrumentation: Spectrophotometer or fluorometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (this compound) in DMSO.

    • Prepare a stock solution of the appropriate substrate in DMSO.

    • Prepare working solutions of the enzyme in the assay buffer. The final enzyme concentration should be kept low and constant.

    • Prepare a series of dilutions of the inhibitor from the stock solution.

  • Assay Execution:

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add the inhibitor at various concentrations to the wells. Include a control with no inhibitor.

    • Add the enzyme to all wells and incubate for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide-based substrates).[4][5]

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations.

    • Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) or using graphical methods such as a Dixon plot.

Visualizing the Mechanism and Workflow

To better illustrate the context and methodology, the following diagrams are provided.

G cluster_inflammation Inflammatory Stimulus cluster_proteases Protease Release cluster_effects Downstream Effects Mast Cell Mast Cell Chymase Chymase Mast Cell->Chymase Neutrophil Neutrophil Cathepsin G Cathepsin G Neutrophil->Cathepsin G Tissue Remodeling Tissue Remodeling Chymase->Tissue Remodeling Cytokine Activation Cytokine Activation Chymase->Cytokine Activation Cathepsin G->Tissue Remodeling Cathepsin G->Cytokine Activation Inflammation Inflammation Tissue Remodeling->Inflammation Cytokine Activation->Inflammation This compound This compound This compound->Chymase This compound->Cathepsin G

Caption: Inhibition of Inflammatory Pathways by this compound.

G Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Assay_Setup Assay Setup (Buffer, Inhibitor, Enzyme Incubation) Reagent_Prep->Assay_Setup Reaction_Init Reaction Initiation (Substrate Addition) Assay_Setup->Reaction_Init Data_Acq Kinetic Data Acquisition (Spectrophotometry) Reaction_Init->Data_Acq Data_Analysis Data Analysis (Velocity Calculation, Non-linear Regression) Data_Acq->Data_Analysis Ki_Value Ki Value Determination Data_Analysis->Ki_Value

Caption: Experimental Workflow for Ki Value Determination.

References

JNJ-10311795: A Dual Inhibitor of Cathepsin G and Chymase with Potent Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Dual Inhibition of Key Inflammatory Proteases

JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule inhibitor targeting two key serine proteases implicated in the inflammatory cascade: neutrophil cathepsin G and mast cell chymase.[1][2] By simultaneously blocking the activity of these enzymes, this compound demonstrates significant anti-inflammatory effects in preclinical models, suggesting its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through kinetic assays. The equilibrium dissociation constants (Ki) highlight the compound's high affinity for both proteases.

Target EnzymeSourceKi (nM)
Cathepsin GHuman Neutrophil38
ChymaseHuman Mast Cell2.3

In Vivo Anti-Inflammatory Efficacy

Preclinical studies in animal models of inflammation have demonstrated the significant anti-inflammatory properties of this compound. The compound has been shown to reduce key inflammatory markers and cellular infiltration in response to inflammatory stimuli.

Glycogen-Induced Peritonitis in Rats

In a rat model of glycogen-induced peritonitis, administration of this compound led to a marked reduction in the influx of neutrophils into the peritoneal cavity. Furthermore, the compound reversed the increase in several pro-inflammatory mediators.[1]

Inflammatory MediatorEffect of this compound
Interleukin-1α (IL-1α)Reduction
Interleukin-1β (IL-1β)Reduction
Tumor Necrosis Factor-α (TNF-α)Reduction
Monocyte Chemoattractant Protein-1 (MCP-1)Reduction
Lipopolysaccharide-Induced Airway Inflammation in Rats

In a rat model of lipopolysaccharide (LPS)-induced airway inflammation, this compound treatment effectively reversed the increase in airway nitric oxide levels, a key marker of inflammatory response in the lungs.[1]

Ovalbumin-Induced Paw Edema in Rats

In a model of allergic inflammation, intravenous administration of this compound in ovalbumin (OVA)-sensitized rats resulted in a dose-dependent reduction of paw edema, demonstrating its ability to counteract mast cell-mediated inflammatory responses.[3]

Antigen-Induced Airway Responses in Allergic Sheep

In a sheep model of asthma, aerosolized this compound provided dose-dependent inhibition of the early and late-phase bronchoconstrictor responses to antigen challenge. It also attenuated the subsequent airway hyperresponsiveness.[3]

Mechanism of Action: Interruption of Protease-Driven Inflammatory Signaling

The anti-inflammatory effects of this compound are a direct consequence of its inhibition of cathepsin G and chymase. These proteases, when released by activated neutrophils and mast cells respectively, contribute to inflammation through several mechanisms. By blocking their enzymatic activity, this compound interferes with these downstream signaling events.

dot digraph "JNJ-10311795_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Conceptual Signaling Pathway of this compound Action", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Inflammatory_Stimulus [label="Inflammatory\nStimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Neutrophil_Activation [label="Neutrophil\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mast_Cell_Activation [label="Mast Cell\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cathepsin_G [label="Cathepsin G", fillcolor="#F1F3F4", fontcolor="#202124"]; Chymase [label="Chymase", fillcolor="#F1F3F4", fontcolor="#202124"]; JNJ10311795 [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PARs_Activation [label="Protease-Activated\nReceptor (PAR)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokine_Processing [label="Pro-inflammatory\nCytokine/Chemokine\nProcessing & Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM_Degradation [label="Extracellular Matrix\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory\nResponse\n(e.g., Cytokine Release,\nCell Infiltration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimulus -> Neutrophil_Activation; Inflammatory_Stimulus -> Mast_Cell_Activation; Neutrophil_Activation -> Cathepsin_G [label="Release"]; Mast_Cell_Activation -> Chymase [label="Release"]; JNJ10311795 -> Cathepsin_G [arrowhead=tee, color="#EA4335", penwidth=2]; JNJ10311795 -> Chymase [arrowhead=tee, color="#EA4335", penwidth=2]; Cathepsin_G -> PARs_Activation; Chymase -> PARs_Activation; Cathepsin_G -> Cytokine_Processing; Chymase -> Cytokine_Processing; Cathepsin_G -> ECM_Degradation; Chymase -> ECM_Degradation; PARs_Activation -> Inflammatory_Response; Cytokine_Processing -> Inflammatory_Response; ECM_Degradation -> Inflammatory_Response [style=dashed, label="contributes to"]; } }

Caption: this compound inhibits cathepsin G and chymase, blocking downstream inflammatory signaling.

Experimental Protocols

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound against human neutrophil cathepsin G and human mast cell chymase.

Methodology:

  • Purified human neutrophil cathepsin G and human chymase are used.

  • A chromogenic or fluorogenic substrate specific for each enzyme is prepared in a suitable buffer (e.g., HEPES or Tris-HCl).

  • The inhibitor, this compound, is serially diluted to a range of concentrations.

  • The enzyme, inhibitor, and substrate are incubated together in a microplate format.

  • The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically over time.

  • The initial reaction velocities are plotted against the inhibitor concentration.

  • The data are fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.

Glycogen-Induced Peritonitis in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on neutrophil infiltration and cytokine production.

Methodology:

  • Male Wistar rats are used for the study.

  • A baseline peritoneal lavage is performed to determine the resident cell population.

  • This compound or vehicle is administered to the rats (e.g., intravenously or orally) at various doses.

  • Peritonitis is induced by intraperitoneal injection of a sterile glycogen solution.

  • At a specified time point (e.g., 4 hours) after glycogen injection, the animals are euthanized, and a peritoneal lavage is performed.

  • The total number of infiltrating cells in the lavage fluid is determined using a hemocytometer.

  • Differential cell counts are performed on stained cytospin preparations to quantify neutrophil influx.

  • The lavage fluid is centrifuged, and the supernatant is collected for the measurement of inflammatory mediators (IL-1α, IL-1β, TNF-α, MCP-1) using specific ELISA kits.

dot digraph "Peritonitis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for Glycogen-Induced Peritonitis Model", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Animal_Prep [label="Acclimatize\nMale Wistar Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Administer this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce Peritonitis\n(Intraperitoneal Glycogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanasia [label="Euthanize and Perform\nPeritoneal Lavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Analysis [label="Cell Count and\nDifferential Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Analysis [label="Measure Inflammatory\nMediators (ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Animal_Prep; Animal_Prep -> Treatment; Treatment -> Induction; Induction -> Incubation; Incubation -> Euthanasia; Euthanasia -> Cell_Analysis; Euthanasia -> Cytokine_Analysis; Cell_Analysis -> End; Cytokine_Analysis -> End; } }

Caption: Workflow of the in vivo glycogen-induced peritonitis model.

Antigen-Induced Airway Responses in Allergic Sheep

Objective: To assess the efficacy of aerosolized this compound in a large animal model of allergic asthma.

Methodology:

  • Sheep with a documented allergic response to Ascaris suum antigen are used.

  • Baseline airway mechanics, including specific lung resistance (SRL), are measured.

  • The sheep are pre-treated with an aerosolized formulation of this compound or a vehicle control.

  • The animals are then challenged with an aerosolized Ascaris suum antigen.

  • SRL is measured immediately after antigen challenge (early-phase response) and then hourly for several hours (late-phase response).

  • Airway hyperresponsiveness to carbachol is assessed 24 hours after antigen challenge.

  • The percentage inhibition of the early and late responses and the attenuation of airway hyperresponsiveness are calculated for the this compound-treated group compared to the control group.

Conclusion

This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated anti-inflammatory activity in multiple preclinical models. Its mechanism of action, centered on the inhibition of key inflammatory proteases, presents a promising therapeutic strategy for the treatment of inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds.

References

The Role of JNJ-10311795 in Neutrophil Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil degranulation is a critical process in the innate immune response, characterized by the regulated release of a diverse array of effector molecules from specialized intracellular granules. These molecules, which include proteases, antimicrobial peptides, and inflammatory mediators, are essential for host defense against pathogens. However, excessive or dysregulated neutrophil degranulation can lead to significant tissue damage and contribute to the pathogenesis of numerous inflammatory diseases. JNJ-10311795 is a potent, dual inhibitor of two key serine proteases: neutrophil elastase and mast cell chymase.[1] This technical guide provides an in-depth analysis of the known role of this compound in the context of neutrophil degranulation, including its established inhibitory activities, relevant experimental protocols for further investigation, and an overview of the key signaling pathways governing this complex cellular process.

Quantitative Data: Inhibitory Profile of this compound

This compound has been characterized as a potent inhibitor of both neutrophil elastase and mast cell chymase. The inhibitory constants (Ki) for these interactions are summarized in the table below.

Target EnzymeInhibitorKi (nM)SignificanceReference
Neutrophil ElastaseThis compound38Potent inhibition of a key protease in neutrophil primary granules.[1]
Mast Cell ChymaseThis compound2.3High-affinity inhibition of a major mast cell protease.[1][2]

Experimental Protocols

While specific studies detailing the effect of this compound on the complete process of neutrophil degranulation are not extensively available in the public domain, established methodologies can be employed to thoroughly characterize its activity.

Neutrophil Isolation

The initial and critical step for in vitro studies is the isolation of highly pure and viable neutrophils from whole blood. A common method involves dextran sedimentation followed by density gradient centrifugation.

  • Protocol:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Mix the blood with a 3% dextran solution and allow erythrocytes to sediment.

    • Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge to separate neutrophils from mononuclear cells and residual erythrocytes.

    • Lyse contaminating red blood cells using a hypotonic buffer.

    • Wash the purified neutrophils and resuspend in a suitable buffer for subsequent assays.[3][4]

Measurement of Neutrophil Elastase Release

As a known inhibitor of neutrophil elastase, a primary endpoint for this compound is its ability to block the activity of the released enzyme.

  • Protocol:

    • Pre-incubate isolated neutrophils with various concentrations of this compound.

    • Stimulate the neutrophils with a secretagogue such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol myristate acetate (PMA) to induce degranulation.[5][6]

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Add a fluorogenic or chromogenic substrate specific for neutrophil elastase to the supernatant.

    • Measure the change in fluorescence or absorbance over time using a plate reader to determine elastase activity.

    • The inhibitory effect of this compound can be quantified by comparing the enzyme activity in treated versus untreated samples.

Assessment of Myeloperoxidase (MPO) Release

To understand the broader impact of this compound on the degranulation of azurophilic granules, the release of another key enzyme, myeloperoxidase, should be quantified.

  • Protocol:

    • Follow the same initial steps of neutrophil pre-incubation with this compound and stimulation as in the elastase release assay.

    • Collect the cell-free supernatant.

    • Add a substrate solution for MPO, typically containing o-dianisidine dihydrochloride and hydrogen peroxide.[7][8]

    • Measure the change in absorbance at 460 nm, which is proportional to MPO activity.[7]

    • Alternatively, chemiluminescence-based assays can be used for higher sensitivity.[9]

Signaling Pathways in Neutrophil Degranulation

Neutrophil degranulation is a tightly regulated process initiated by the activation of various cell surface receptors, leading to the activation of complex intracellular signaling cascades. While the direct effects of this compound on these pathways are yet to be fully elucidated, understanding these mechanisms is crucial for contextualizing its role as a degranulation modulator.

Key Signaling Events:
  • Receptor Activation: The process is often initiated by the binding of stimuli, such as fMLP, to their respective G-protein coupled receptors (GPCRs).[6]

  • Calcium Mobilization: A rapid and transient increase in intracellular calcium concentration ([Ca2+]i) is a critical early event.[10][11] This is achieved through the release of calcium from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular calcium through plasma membrane channels.[11]

  • Protein Kinase C (PKC) Activation: The activation of various PKC isoforms is another key step in the signaling cascade, triggered by second messengers like diacylglycerol (DAG).[12]

  • Cytoskeletal Rearrangement: Signaling events lead to the reorganization of the actin cytoskeleton, which is necessary for the transport of granules to the plasma membrane.

  • SNARE-Mediated Fusion: The final step involves the fusion of the granule membrane with the plasma membrane, a process mediated by SNARE proteins, leading to the release of granular contents.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound on Neutrophil Degranulation cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_assay Assay Neutrophil_Isolation Isolate Human Neutrophils Preincubation Pre-incubate with this compound Neutrophil_Isolation->Preincubation Stimulation Stimulate with fMLP/PMA Preincubation->Stimulation Centrifugation Centrifuge & Collect Supernatant Stimulation->Centrifugation Elastase_Assay Measure Elastase Activity Centrifugation->Elastase_Assay MPO_Assay Measure MPO Activity Centrifugation->MPO_Assay

Caption: Workflow for evaluating this compound's effect on neutrophil degranulation.

Neutrophil_Degranulation_Signaling Key Signaling Pathways in Neutrophil Degranulation Stimulus Stimulus (e.g., fMLP) GPCR GPCR Stimulus->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx Ca_Influx->PKC Cytoskeleton Cytoskeletal Rearrangement PKC->Cytoskeleton Granule_Transport Granule Transport Cytoskeleton->Granule_Transport Membrane_Fusion Membrane Fusion (SNARE-mediated) Granule_Transport->Membrane_Fusion Degranulation Degranulation Membrane_Fusion->Degranulation

References

An In-Depth Technical Guide to Mast Cell Chymase Inhibition by JNJ-10311795

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent dual inhibitor, JNJ-10311795 (also known as RWJ-355871), with a primary focus on its inhibitory activity against mast cell chymase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to support ongoing research and development in inflammatory and related diseases.

Core Compound Properties and Mechanism of Action

This compound is a novel, potent, and dual-acting inhibitor that targets two key serine proteases involved in the inflammatory cascade: mast cell chymase and neutrophil cathepsin G.[1] Its mechanism of action is based on the presence of a β-ketophosphonate moiety, which effectively and selectively targets the active sites of these enzymes.[1] This dual inhibition presents a promising therapeutic strategy for conditions where both mast cell and neutrophil activity contribute to pathology, such as asthma and chronic obstructive pulmonary disease.[1]

Signaling Pathway of Mast Cell Degranulation and Chymase Release

Mast cell activation, triggered by allergens or other stimuli, leads to the release of a variety of inflammatory mediators, including pre-formed granules containing chymase. The following diagram illustrates a simplified signaling pathway of this process.

MastCellActivation cluster_antigen Antigen Binding cluster_cell Mast Cell cluster_release Mediator Release Antigen Antigen IgE IgE Antigen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Activation Signal Transduction Cascade FcεRI->Activation Granules Granule Fusion Activation->Granules Degranulation Degranulation Granules->Degranulation Chymase Chymase Degranulation->Chymase Histamine Histamine Degranulation->Histamine OtherMediators Other Mediators Degranulation->OtherMediators

Caption: Simplified pathway of mast cell activation and chymase release.

Quantitative Inhibition Data

This compound demonstrates high potency for both human mast cell chymase and human neutrophil cathepsin G. The inhibitory constants (Ki) are summarized in the table below.

Target EnzymeInhibitorKi (nM)
Human Mast Cell ChymaseThis compound2.3[1]
Human Neutrophil Cathepsin GThis compound38[1]

Experimental Protocols

This section details the methodologies for the key in vitro and in vivo experiments used to characterize the activity of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound against purified human mast cell chymase and human neutrophil cathepsin G.

General Workflow for In Vitro Inhibition Assay:

InVitroWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Purified Enzyme (Chymase or Cathepsin G) Incubation Pre-incubation: Enzyme + Inhibitor Enzyme->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Substrate Chromogenic/Fluorogenic Substrate ReactionStart Add Substrate Substrate->ReactionStart Incubation->ReactionStart Measurement Kinetic Measurement (Spectrophotometer/Fluorometer) ReactionStart->Measurement RateCalculation Calculate Reaction Rates Measurement->RateCalculation KiDetermination Determine Ki Value (e.g., Morrison Equation) RateCalculation->KiDetermination

Caption: General workflow for in vitro enzyme inhibition assays.

Materials:

  • Purified human mast cell chymase

  • Purified human neutrophil cathepsin G

  • This compound

  • Chromogenic or fluorogenic substrate specific for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for cathepsin G)

  • Assay buffer (e.g., HEPES buffer, pH 7.5)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified enzyme to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the Ki value by fitting the data to an appropriate enzyme inhibition model, such as the Morrison equation for tight-binding inhibitors.

In Vivo Anti-Inflammatory Activity Models

This compound has demonstrated significant anti-inflammatory effects in various animal models.

Objective: To evaluate the effect of this compound on neutrophil influx and inflammatory mediator production in a rat model of acute peritonitis.

Experimental Workflow:

PeritonitisWorkflow cluster_induction Induction of Peritonitis cluster_collection Sample Collection cluster_analysis Analysis Rats Sprague-Dawley Rats Treatment Administer this compound (or vehicle) Rats->Treatment Glycogen Intraperitoneal Injection of Glycogen Treatment->Glycogen Lavage Peritoneal Lavage (after a set time, e.g., 4 hours) Glycogen->Lavage FluidCollection Collect Peritoneal Fluid Lavage->FluidCollection CellCount Neutrophil Count (Hemocytometer) FluidCollection->CellCount CytokineAnalysis Measure Cytokines (IL-1α, IL-1β, TNF-α) and Chemokines (MCP-1) (ELISA) FluidCollection->CytokineAnalysis

Caption: Workflow for the glycogen-induced peritonitis model in rats.

Procedure:

  • Male Sprague-Dawley rats are administered this compound or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • After a specified pre-treatment time, peritonitis is induced by an intraperitoneal injection of a sterile glycogen solution.

  • At a predetermined time point post-glycogen injection (e.g., 4 hours), the animals are euthanized.

  • The peritoneal cavity is lavaged with a buffered saline solution to collect the inflammatory exudate.

  • The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined.

  • The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-1β, TNF-α) and chemokines (e.g., MCP-1) in the cell-free supernatant of the lavage fluid are quantified using ELISA.[1]

  • The efficacy of this compound is determined by the reduction in neutrophil influx and inflammatory mediator levels compared to the vehicle-treated group.

Objective: To assess the ability of this compound to inhibit airway inflammation in a rat model.

Procedure:

  • Rats are treated with this compound or vehicle.

  • Airway inflammation is induced by intratracheal administration of LPS.

  • After a set period, bronchoalveolar lavage (BAL) is performed to collect airway fluids and cells.

  • The levels of nitric oxide in the BAL fluid are measured as an indicator of inflammation.[1]

  • The inhibitory effect of this compound is quantified by the reduction in nitric oxide levels.[1]

Summary of In Vivo Efficacy

In the glycogen-induced peritonitis model, this compound demonstrated a marked reduction in neutrophil influx and reversed the increase in inflammatory mediators including interleukin-1α, interleukin-1β, tumor necrosis factor-α, and monocyte chemotactic protein-1.[1] In the LPS-induced airway inflammation model, the compound was shown to reverse the increase in airway nitric oxide levels.[1]

Conclusion

This compound is a potent dual inhibitor of mast cell chymase and neutrophil cathepsin G with demonstrated anti-inflammatory activity in preclinical models. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of dual-acting protease inhibitors in inflammatory diseases. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in a broader range of disease models.

References

The Discovery and Preclinical Development of JNJ-10311795: A Dual Inhibitor of Cathepsin G and Chymase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-10311795, also known as RWJ-355871, is a potent, small-molecule dual inhibitor of the serine proteases cathepsin G and chymase. These proteases are primarily released by neutrophils and mast cells, respectively, and play a significant role in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative inhibitory activity and in vivo anti-inflammatory effects. Detailed experimental methodologies are provided for key assays, and signaling pathway and experimental workflow diagrams are presented to facilitate a deeper understanding of this compound's preclinical profile.

Introduction

Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by the infiltration and activation of immune cells, including neutrophils and mast cells. These cells release a variety of inflammatory mediators, including serine proteases like cathepsin G and chymase, which contribute to tissue damage and the amplification of the inflammatory cascade. The development of inhibitors targeting these proteases represents a promising therapeutic strategy. This compound was identified as a potent dual inhibitor of both cathepsin G and chymase, suggesting its potential for broad anti-inflammatory activity.

Discovery and Mechanism of Action

This compound is a synthetic, non-peptidic small molecule designed to interact with the active sites of cathepsin G and chymase. Its discovery was the result of a targeted effort to develop dual inhibitors of these key inflammatory proteases.

In Vitro Inhibition Profile

The inhibitory activity of this compound against human neutrophil cathepsin G and human mast cell chymase was determined using enzymatic assays. The compound demonstrated potent, competitive inhibition of both enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeInhibition Constant (Ki)
Neutrophil Cathepsin G38 nM[1][2][3][4]
Mast Cell Chymase2.3 nM[1][2][3][4]

Preclinical In Vivo Efficacy

The anti-inflammatory effects of this compound were evaluated in several animal models of inflammation. These studies demonstrated the compound's ability to reduce key inflammatory markers and cellular infiltration.

Rat Model of Glycogen-Induced Peritonitis

In a rat model of glycogen-induced peritonitis, administration of this compound led to a significant reduction in neutrophil influx into the peritoneal cavity. This effect is consistent with the inhibition of cathepsin G, which is known to play a role in neutrophil recruitment.

Rat Model of Lipopolysaccharide-Induced Airway Inflammation

When administered to rats prior to challenge with lipopolysaccharide (LPS), this compound effectively attenuated the subsequent airway inflammation. This was evidenced by a decrease in the number of inflammatory cells, particularly neutrophils, in the bronchoalveolar lavage fluid.

Allergic Sheep Model of Asthma

In a sheep model of allergic asthma, aerosolized pretreatment with this compound demonstrated a dose-dependent inhibition of both the early and late-phase asthmatic responses following antigen challenge.[5] Furthermore, it reduced the post-antigen-induced airway hyperresponsiveness.[5]

Mouse Model of Tobacco Smoke-Induced Inflammation

In mice exposed to tobacco smoke, nebulized this compound significantly reduced the smoke-induced influx of neutrophils into the lungs.[5] This finding suggests potential utility in inflammatory conditions driven by cigarette smoke, such as COPD.

Experimental Protocols

Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory potency of this compound against human neutrophil cathepsin G and human mast cell chymase.

Methodology:

  • Purified human neutrophil cathepsin G and human mast cell chymase were used.

  • A chromogenic or fluorogenic substrate specific for each enzyme was prepared in a suitable buffer (e.g., HEPES or Tris-HCl) containing a carrier protein (e.g., bovine serum albumin) to prevent non-specific binding.

  • This compound was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • The enzyme, substrate, and varying concentrations of the inhibitor were incubated together in a microplate format.

  • The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically over time at a specific wavelength.

  • The initial reaction velocities were calculated for each inhibitor concentration.

  • The inhibition constant (Ki) was determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition was competitive and the inhibitor concentration was not significantly depleted by binding to the enzyme.

In Vivo Animal Models of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in relevant animal models.

General Protocol Outline:

  • Animal Acclimatization: Animals (rats, sheep, or mice) were acclimatized to the laboratory conditions for a specified period before the experiment.

  • Grouping and Dosing: Animals were randomly assigned to vehicle control and treatment groups. This compound was formulated in a suitable vehicle for the intended route of administration (e.g., oral, intravenous, or aerosol).

  • Induction of Inflammation: Inflammation was induced using a specific stimulus (e.g., intraperitoneal injection of glycogen, intratracheal instillation of LPS, antigen challenge in sensitized animals, or exposure to tobacco smoke).

  • Sample Collection: At a predetermined time point after the inflammatory challenge, relevant biological samples were collected. This included peritoneal lavage fluid, bronchoalveolar lavage (BAL) fluid, or lung tissue.

  • Analysis:

    • Cell Counts: Total and differential cell counts (e.g., neutrophils, macrophages, eosinophils) in the lavage fluid were determined using a hemocytometer and cytocentrifuge preparations stained with a differential stain (e.g., Diff-Quik).

    • Cytokine and Chemokine Levels: Levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, MIP-2) in the lavage fluid or tissue homogenates were measured using specific enzyme-linked immunosorbent assays (ELISAs).

    • Airway Responsiveness (Sheep Model): Airway mechanics were measured using techniques such as forced oscillation to assess changes in airway resistance and compliance in response to a bronchoconstrictor (e.g., carbachol).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its in vivo evaluation.

G cluster_0 Inflammatory Stimulus cluster_1 Protease Release cluster_2 Inhibition by this compound cluster_3 Downstream Inflammatory Effects Mast Cell Mast Cell Chymase Chymase Mast Cell->Chymase Neutrophil Neutrophil Cathepsin G Cathepsin G Neutrophil->Cathepsin G Tissue Damage Tissue Damage Chymase->Tissue Damage Cytokine Release Cytokine Release Chymase->Cytokine Release Cathepsin G->Tissue Damage Cell Recruitment Cell Recruitment Cathepsin G->Cell Recruitment This compound This compound This compound->Chymase This compound->Cathepsin G

Caption: Mechanism of action of this compound in inhibiting inflammatory pathways.

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Treatment and Challenge cluster_2 Phase 3: Sample Collection and Analysis cluster_3 Phase 4: Data Interpretation A Animal Model Selection (Rat, Sheep, Mouse) B Acclimatization A->B C Randomization into Groups (Vehicle vs. This compound) B->C D Compound Administration (Oral, IV, Aerosol) C->D E Induction of Inflammation (LPS, Antigen, etc.) D->E F Collection of Biological Samples (BALF, Peritoneal Fluid) E->F G Cellular Analysis (Total & Differential Counts) F->G H Biochemical Analysis (Cytokines, etc.) F->H I Statistical Analysis G->I H->I J Evaluation of Anti-inflammatory Efficacy I->J

Caption: Generalized experimental workflow for in vivo evaluation of this compound.

Development Status

While this compound demonstrated promising preclinical anti-inflammatory activity, a 2024 publication indicated that its development was discontinued after early clinical trials.[6] The reasons for discontinuation are not publicly available.

Conclusion

This compound is a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase with demonstrated efficacy in multiple preclinical models of inflammatory disease. The data summarized in this guide highlight its potential as a therapeutic agent for inflammatory conditions characterized by the involvement of neutrophils and mast cells. Although its clinical development was halted, the information gathered from the study of this compound provides valuable insights for the future design and development of protease inhibitors for inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for JNJ-10311795 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo experimental use of JNJ-10311795 (also known as RWJ-355871), a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase. The following sections detail the anti-inflammatory properties of this compound and provide protocols for its application in relevant animal models of inflammation.

Mechanism of Action

This compound is a β-ketophosphonate that acts as a dual inhibitor of two key leukocyte proteases: cathepsin G and chymase.[1] These serine proteases are released by neutrophils and mast cells, respectively, during an inflammatory response. By inhibiting their activity, this compound can mitigate the downstream inflammatory cascade, making it a compound of interest for inflammatory conditions such as asthma and chronic obstructive pulmonary disease.[1]

Signaling Pathway of Inflammatory Response and Inhibition by this compound

G cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells cluster_proteases Leukocyte Proteases cluster_effects Downstream Inflammatory Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil activates MastCell MastCell Inflammatory Stimulus->MastCell activates CathepsinG Cathepsin G Neutrophil->CathepsinG releases Chymase Chymase MastCell->Chymase releases Neutrophil_Influx Neutrophil Influx CathepsinG->Neutrophil_Influx Inflammatory_Mediators Inflammatory Mediators (IL-1α, IL-1β, TNF-α, MCP-1, NO) CathepsinG->Inflammatory_Mediators Chymase->Neutrophil_Influx Chymase->Inflammatory_Mediators JNJ_10311795 This compound JNJ_10311795->CathepsinG inhibits JNJ_10311795->Chymase inhibits

Caption: Inhibition of Cathepsin G and Chymase by this compound to reduce inflammation.

Quantitative Data Summary

The in vivo anti-inflammatory efficacy of this compound has been demonstrated in two key rat models. The following tables summarize the quantitative findings from these studies.

Table 1: Effect of this compound on Glycogen-Induced Peritonitis in Rats

ParameterTreatment GroupOutcome
Neutrophil Influx This compoundMarked reduction
Inflammatory Mediators
IL-1αThis compoundReversal of increase
IL-1βThis compoundReversal of increase
TNF-αThis compoundReversal of increase
MCP-1This compoundReversal of increase

Table 2: Effect of this compound on Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats

ParameterTreatment GroupOutcome
Airway Nitric Oxide Levels This compoundReversal of increase

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Protocol 1: Glycogen-Induced Peritonitis in Rats

This model is used to assess the effect of this compound on neutrophil migration and the release of inflammatory cytokines into the peritoneal cavity.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Sample Collection & Analysis A Administer this compound (or vehicle) to rats B Inject glycogen solution intraperitoneally A->B Time interval C Perform peritoneal lavage B->C Time interval D Count neutrophils in lavage fluid C->D E Measure inflammatory mediators in lavage fluid C->E

Caption: Workflow for the glycogen-induced peritonitis model.

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Groups:

    • Vehicle control + Saline

    • Vehicle control + Glycogen

    • This compound + Glycogen

  • Compound Administration: Administer this compound or vehicle control via the appropriate route (e.g., subcutaneous, oral) at a predetermined time before the glycogen challenge.

  • Induction of Peritonitis: Inject a sterile solution of glycogen (e.g., 1% w/v in saline) into the peritoneal cavity of the rats.

  • Sample Collection: At a specified time point after glycogen injection (e.g., 4-6 hours), euthanize the animals and perform a peritoneal lavage with a known volume of sterile saline or PBS.

  • Analysis:

    • Neutrophil Count: Determine the concentration of neutrophils in the lavage fluid using a hemocytometer or an automated cell counter.

    • Mediator Analysis: Centrifuge the lavage fluid to pellet the cells. Analyze the supernatant for levels of inflammatory mediators such as IL-1α, IL-1β, TNF-α, and MCP-1 using ELISA or multiplex assays.

Protocol 2: Lipopolysaccharide (LPS)-Induced Airway Inflammation in Rats

This model is used to evaluate the effect of this compound on airway inflammation, specifically focusing on the production of nitric oxide.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Measurement A Administer this compound (or vehicle) to rats B Administer LPS intratracheally or via aerosol A->B Time interval C Measure airway nitric oxide levels B->C Time interval

Caption: Workflow for the LPS-induced airway inflammation model.

  • Animals: Male Sprague-Dawley rats.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Groups:

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound + LPS

  • Compound Administration: Administer this compound or vehicle control via the appropriate route at a predetermined time before the LPS challenge.

  • Induction of Airway Inflammation: Administer LPS to the lungs, typically via intratracheal instillation or aerosol exposure.

  • Nitric Oxide Measurement: At a specified time point after LPS administration, measure the levels of nitric oxide in the airways. This can be done through various methods, including measuring nitrate/nitrite levels in bronchoalveolar lavage fluid (BALF) or using a nitric oxide analyzer for exhaled air.

  • Bronchoalveolar Lavage (Optional): If collecting BALF, euthanize the animals and carefully cannulate the trachea. Lavage the lungs with a known volume of sterile saline or PBS. The collected fluid can be analyzed for inflammatory cells and mediators.

References

Application Notes and Protocols: JNJ-10311795 Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10311795 is a potent, dual inhibitor of two key serine proteases involved in the inflammatory cascade: neutrophil elastase (NE) and mast cell chymase.[1] These enzymes play crucial roles in the pathophysiology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and cardiovascular diseases. Neutrophil elastase, released by activated neutrophils, degrades extracellular matrix proteins and promotes inflammatory responses. Mast cell chymase, a major constituent of mast cell granules, is involved in tissue remodeling and the activation of pro-inflammatory mediators. The ability of this compound to inhibit both of these enzymes makes it a compelling candidate for therapeutic development.

These application notes provide detailed protocols for cell-based assays designed to characterize the inhibitory activity of this compound on neutrophil elastase and mast cell chymase. The described assays are suitable for determining the potency of this compound and similar compounds in a cellular context, providing valuable data for drug development programs.

Signaling Pathways

Neutrophil Elastase Signaling in Inflammation:

Neutrophil elastase contributes to inflammation through multiple signaling pathways. It can directly cleave and activate Protease-Activated Receptor-2 (PAR2), leading to the activation of the p44/42 MAPK pathway and subsequent pro-inflammatory and pro-nociceptive effects. Additionally, NE can stimulate the production of MUC1, a transmembrane mucin, through a complex signaling cascade involving Protein Kinase Cδ (PKCδ), dual oxidase 1 (Duox1), reactive oxygen species (ROS), TNF-α–converting enzyme (TACE), TNF-α, TNF receptor 1 (TNFR1), and the ERK1/2 pathway, ultimately leading to the activation of the transcription factor Sp1.

Neutrophil_Elastase_Signaling NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 cleaves & activates PKC PKCδ NE->PKC MAPK p44/42 MAPK Pathway PAR2->MAPK Inflammation Inflammation & Pain MAPK->Inflammation Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa releases TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Neutrophil Elastase Signaling Pathways in Inflammation.

Mast Cell Chymase in the Inflammatory Milieu:

Mast cell chymase modulates the inflammatory environment by degrading various proteins, including pro-inflammatory cytokines and chemokines. For instance, chymase can cleave and inactivate chemokines such as CCL9, thereby influencing the recruitment of immune cells to the site of inflammation. This activity highlights the complex role of chymase in both promoting and resolving inflammation.

Mast_Cell_Chymase_Function MastCell Mast Cell Chymase Chymase MastCell->Chymase releases ProInflammatory Pro-inflammatory Cytokines/Chemokines (e.g., CCL9) Chymase->ProInflammatory degrades Inactive Inactive Fragments Chymase->Inactive ImmuneCell Immune Cell Recruitment ProInflammatory->ImmuneCell recruits

Caption: Mast Cell Chymase Function in Inflammation.

Data Presentation

The inhibitory activity of this compound against its target enzymes has been characterized biochemically. The following table summarizes the reported inhibition constants (Ki). The cell-based IC50 values would be determined using the protocols outlined in this document.

CompoundTargetKi (nM)Cell-Based IC50 (nM)
This compoundNeutrophil Elastase38[1]To be determined
This compoundMast Cell Chymase2.3[1]To be determined

Experimental Protocols

Protocol 1: Cell-Based Assay for Neutrophil Elastase Inhibition

This protocol describes a fluorometric assay to measure the inhibition of neutrophil elastase in a cellular context using a suitable cell line, such as the human monocytic cell line U937, which is known to express neutrophil elastase.

Experimental Workflow:

NE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis CellCulture Culture U937 cells CellPlating Plate cells in 96-well plate CellCulture->CellPlating CompoundPrep Prepare this compound serial dilutions CompoundAdd Add compound dilutions to cells CompoundPrep->CompoundAdd CellPlating->CompoundAdd Stimulation Stimulate NE release (e.g., with PMA) CompoundAdd->Stimulation SubstrateAdd Add fluorogenic NE substrate Stimulation->SubstrateAdd Fluorescence Measure fluorescence kinetically SubstrateAdd->Fluorescence IC50 Calculate IC50 Fluorescence->IC50

Caption: Workflow for Neutrophil Elastase Inhibition Assay.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., HBSS)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Cell Plating: Seed U937 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of assay buffer.

  • Compound Addition: Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.

  • Stimulation: To induce neutrophil elastase release, add 10 µL of PMA solution (final concentration, e.g., 100 nM) to each well except the unstimulated control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 40 µL of the fluorogenic neutrophil elastase substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Mast Cell Chymase Inhibition

This protocol outlines a method to assess the inhibitory effect of this compound on chymase activity using cultured human mast cells.

Experimental Workflow:

Chymase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis CellCulture Culture human mast cells CellPlating Plate cells in 96-well plate CellCulture->CellPlating CompoundPrep Prepare this compound serial dilutions CompoundAdd Add compound dilutions to cells CompoundPrep->CompoundAdd CellPlating->CompoundAdd Degranulation Induce degranulation (e.g., with IgE/anti-IgE) CompoundAdd->Degranulation Supernatant Collect supernatant Degranulation->Supernatant SubstrateAdd Add fluorogenic chymase substrate Supernatant->SubstrateAdd Fluorescence Measure fluorescence SubstrateAdd->Fluorescence IC50 Calculate IC50 Fluorescence->IC50

References

Application Notes and Protocols for Investigating JNJ-10311795 in a Mouse Model of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Neuropeptide Y (NPY), a neurotransmitter widely expressed in the nervous system, has emerged as a significant modulator of immune responses and has been implicated in the pathophysiology of asthma.[2][3] Studies have shown that NPY levels are elevated in the airways of asthmatics and in mouse models of allergic asthma.[4] The NPY system exerts its effects through a family of G protein-coupled receptors, including the Y1, Y2, Y4, and Y5 receptors.[4][5]

The role of the NPY Y1 receptor in asthma has been investigated, with evidence suggesting that it promotes a Th2-type inflammatory response, contributing to eosinophilic inflammation and AHR.[2][6] Consequently, Y1 receptor antagonists have been shown to ameliorate asthma phenotypes in preclinical models.[2][7]

This document focuses on JNJ-10311795 , a selective antagonist of the neuropeptide Y Y2 receptor .[8] While the role of the Y2 receptor in asthma is less defined than that of the Y1 receptor, its involvement in modulating neurotransmitter release and immune cell function presents a rationale for its investigation as a potential therapeutic target in asthma. These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the efficacy of this compound in a well-established mouse model of ovalbumin (OVA)-induced allergic asthma. The protocols and methodologies outlined below are based on standard practices in the field and are intended to serve as a guide for preclinical research.

Mechanism of Action and Signaling Pathway

Neuropeptide Y is a key regulator in the neuro-immune axis. In the context of asthma, NPY is thought to be released from nerve fibers in the airways and by immune cells, such as macrophages.[4] While the Y1 receptor is primarily associated with pro-inflammatory, Th2-skewing effects, the Y2 receptor often acts as a presynaptic autoreceptor, inhibiting the release of neurotransmitters. Its role in airway inflammation is an active area of investigation. The following diagram illustrates the potential signaling pathway of NPY in the airways and the hypothesized point of intervention for this compound.

NPY_Pathway cluster_airway Airway Microenvironment Allergen Allergen APC Antigen Presenting Cell (APC) Allergen->APC Uptake Th2_Cell Th2 Cell APC->Th2_Cell Antigen Presentation Eosinophil Eosinophil Th2_Cell->Eosinophil Activation (IL-4, IL-5, IL-13) Inflammation Airway Inflammation & Hyperresponsiveness Eosinophil->Inflammation Nerve_Fiber Nerve Fiber NPY Neuropeptide Y (NPY) Nerve_Fiber->NPY Release Y1_Receptor NPY Y1 Receptor NPY->Y1_Receptor Activation Y2_Receptor NPY Y2 Receptor NPY->Y2_Receptor Activation Y1_Receptor->Inflammation Promotes Y2_Receptor->NPY Inhibits Release (Hypothesized) JNJ10311795 This compound JNJ10311795->Y2_Receptor Antagonism

Figure 1: Hypothesized NPY signaling in asthma and this compound intervention.

Experimental Protocols

A widely used and well-characterized model for studying allergic asthma is the ovalbumin (OVA)-induced model in BALB/c mice, a strain known for its propensity to mount strong Th2 responses.[9]

Experimental Workflow

The following diagram outlines the general experimental workflow for inducing asthma and treating with this compound.

experimental_workflow cluster_protocol OVA-Induced Asthma Model and Treatment Protocol Day_0 Day 0: Sensitization (i.p.) OVA + Alum Day_14 Day 14: Booster (i.p.) OVA + Alum Day_0->Day_14 Day_21_23 Days 21-23: Challenge (i.n.) OVA in PBS Day_14->Day_21_23 Day_24 Day 24: Assess Airway Hyperresponsiveness Day_21_23->Day_24 Treatment This compound or Vehicle (Route and timing to be optimized) Treatment->Day_21_23 Administer during challenge phase Day_25 Day 25: Sacrifice & Sample Collection (BALF, Lung, Serum) Day_24->Day_25 Analysis Analysis: Cell Counts, Cytokines, Histology, IgE Day_25->Analysis

Figure 2: Experimental workflow for this compound in an OVA-induced asthma model.
Detailed Methodologies

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

  • Housed in a specific pathogen-free facility with ad libitum access to food and water.

2. OVA Sensitization and Challenge Protocol:

  • Sensitization (Days 0 and 14): Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA (ovalbumin) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL of phosphate-buffered saline (PBS).

  • Challenge (Days 21, 22, and 23): Mice are challenged via intranasal (i.n.) administration of 50 µg of OVA in 50 µL of PBS under light isoflurane anesthesia.

3. This compound Administration (Hypothetical):

  • Dosing: Based on preclinical studies of other small molecule antagonists, a starting dose range of 1-30 mg/kg could be explored. Dose-response studies are essential.

  • Route of Administration: Depending on the pharmacokinetic properties of this compound, administration could be oral (gavage), intraperitoneal (i.p.), or subcutaneous (s.c.).

  • Treatment Schedule: Treatment could be administered prophylactically (e.g., 1 hour before each OVA challenge) or therapeutically (after the final challenge).

4. Measurement of Airway Hyperresponsiveness (AHR) (Day 24):

  • AHR is assessed using a whole-body plethysmograph.

  • Mice are exposed to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, 50 mg/mL in PBS).

  • Readings of enhanced pause (Penh) are recorded for 3 minutes at each concentration.

5. Sample Collection (Day 25):

  • Mice are euthanized, and blood is collected via cardiac puncture for serum analysis (OVA-specific IgE).

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with 1 mL of ice-cold PBS. The recovered bronchoalveolar lavage fluid (BALF) is centrifuged. The supernatant is stored for cytokine analysis, and the cell pellet is used for total and differential cell counts.

  • Lung Tissue: Lungs are perfused with PBS and either fixed in 10% neutral buffered formalin for histology or snap-frozen for molecular analysis.

6. Outcome Measures and Data Analysis:

  • BALF Cell Counts: Total cells are counted using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined from cytospin preparations stained with Diff-Quik.

  • Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF supernatant are quantified by ELISA.

  • Serum IgE: OVA-specific IgE levels in the serum are measured by ELISA.

  • Lung Histology: Formalin-fixed, paraffin-embedded lung sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production. A semi-quantitative scoring system is used to assess the degree of inflammation and goblet cell hyperplasia.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)

Treatment GroupMethacholine Concentration (mg/mL)
6.25 12.5 25 50
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Dexamethasone (Positive Control)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Macrophages (x10⁴)Lymphocytes (x10⁴)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Dexamethasone (Positive Control)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on Th2 Cytokines and OVA-specific IgE

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)OVA-specific IgE (ng/mL)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Dexamethasone (Positive Control)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

The investigation of this compound, a selective NPY Y2 receptor antagonist, in a mouse model of asthma is a novel research avenue. While the direct role of the Y2 receptor in asthma pathogenesis is not yet fully elucidated, its position within the NPY neuro-immune signaling network warrants exploration. The protocols and experimental design detailed in these application notes provide a robust framework for a preliminary in vivo evaluation of this compound. The successful execution of these studies will provide valuable insights into the therapeutic potential of targeting the NPY Y2 receptor for the treatment of allergic asthma. It is imperative that initial studies focus on determining the optimal dose and route of administration for this compound in the context of this model.

References

Application Notes and Protocols for JNJ-10311795 in the Study of COPD in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, in preclinical animal models of Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1][2] The underlying pathology involves chronic inflammation, emphysema, and small airway remodeling, often initiated by exposure to cigarette smoke.[1][3][4] Two key enzymes implicated in the pathogenesis of COPD are neutrophil elastase and mast cell chymase.[5][6] this compound (also known as RWJ-355871) is a powerful tool for investigating the roles of these proteases in COPD, as it dually inhibits neutrophil elastase and mast cell chymase.[7][8]

Mechanism of Action and Rationale for Use in COPD Models

This compound exhibits potent inhibitory activity against both neutrophil elastase and mast cell chymase.[7][8]

  • Neutrophil Elastase: This serine protease is released by neutrophils and can degrade components of the alveolar wall, leading to emphysema.[5] It is a key player in the protease-antiprotease imbalance hypothesis in COPD.[5]

  • Mast Cell Chymase: This enzyme is released from activated mast cells and is involved in airway remodeling and inflammation.[1][3][4] Studies have shown increased levels of chymase in the lungs of COPD patients.[3][4]

By inhibiting both of these enzymes, this compound can be used to explore their combined contribution to the hallmark features of COPD in animal models.

Quantitative Data

The following table summarizes the in vitro potency of this compound.

Target EnzymeInhibition Constant (Ki)
Neutrophil Elastase38 nM
Mast Cell Chymase2.3 nM

Data sourced from MedChemExpress and TargetMol.[7][8]

Experimental Protocols

The following are detailed protocols for inducing a COPD-like phenotype in mice using cigarette smoke exposure and for evaluating the therapeutic potential of this compound.

Protocol 1: Cigarette Smoke-Induced COPD Model in Mice

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: House animals in a well-ventilated facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Cigarette Smoke Exposure:

    • Expose mice to whole-body cigarette smoke from commercial filtered cigarettes.

    • The exposure can be carried out in a smoking chamber.

    • A typical exposure regimen is 1 hour of smoke exposure, twice a day, for 3 days to 8 weeks, depending on the desired severity of the COPD phenotype.[4][9][10][11]

    • Control animals are exposed to room air under the same conditions.

  • Administration of this compound:

    • This compound can be administered via various routes, such as intraperitoneal (i.p.) injection or intranasal instillation.

    • The vehicle for this compound should be determined based on its solubility and the chosen route of administration (e.g., a solution containing DMSO, Tween 80, and saline).

    • Treatment can be prophylactic (administered before and during smoke exposure) or therapeutic (administered after the establishment of the COPD phenotype).

    • A dose-response study should be conducted to determine the optimal dose.

  • Endpoint Analysis (24 hours after the final smoke exposure):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform a tracheotomy.

      • Instill and aspirate ice-cold PBS into the lungs.

      • Centrifuge the BAL fluid and collect the supernatant for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

      • Resuspend the cell pellet and perform total and differential cell counts (macrophages, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with a differential stain.[9]

    • Lung Histology:

      • Perfuse the lungs with saline and inflate with 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and emphysema (mean linear intercept).

    • Lung Function:

      • Assess airway hyperresponsiveness to methacholine using whole-body plethysmography.[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of neutrophil elastase and mast cell chymase in COPD and a typical experimental workflow for testing this compound.

G cluster_0 Cellular Sources cluster_1 Proteases cluster_2 Pathophysiological Effects in COPD Neutrophil Neutrophil NE Neutrophil Elastase Neutrophil->NE MastCell MastCell Chymase Mast Cell Chymase MastCell->Chymase Degradation Extracellular Matrix Degradation NE->Degradation Inflammation Inflammation Chymase->Inflammation Remodeling Airway Remodeling Chymase->Remodeling Emphysema Emphysema Degradation->Emphysema JNJ This compound JNJ->NE inhibits JNJ->Chymase inhibits

Caption: Proposed signaling pathway of this compound in COPD.

G cluster_0 Phase 1: COPD Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Endpoint Analysis start Acclimatize Mice (C57BL/6) exposure Cigarette Smoke or Room Air Exposure (e.g., 8 weeks) start->exposure treatment Administer this compound or Vehicle (Prophylactic or Therapeutic) exposure->treatment analysis Sacrifice and Sample Collection treatment->analysis bal Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis analysis->bal histology Lung Histology - Inflammation Score - Emphysema Assessment analysis->histology lung_function Lung Function Testing analysis->lung_function

References

Application Notes and Protocols for JNJ-10311795: In Vitro Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the in vitro dose-response curve of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase. The provided protocols are based on established methodologies and commercially available assay kits, enabling researchers to reliably assess the inhibitory activity of this compound.

Introduction to this compound

This compound, also known as RWJ-355871, is a small molecule inhibitor with high affinity for two key serine proteases involved in inflammatory processes: neutrophil elastase and mast cell chymase. Due to its dual inhibitory action, this compound is a valuable tool for studying the roles of these enzymes in various pathological conditions, including chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been determined through in vitro enzymatic assays. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target EnzymeInhibitorKi (nM)
Neutrophil ElastaseThis compound38
Mast Cell ChymaseThis compound2.3

Signaling Pathway of Target Enzymes

The following diagram illustrates the general role of neutrophil elastase and mast cell chymase in the inflammatory cascade, the process inhibited by this compound.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Activation cluster_2 Enzyme Release cluster_3 Pathophysiological Effects cluster_4 Inhibition Stimulus e.g., Allergen, Pathogen MastCell Mast Cell Stimulus->MastCell Neutrophil Neutrophil Stimulus->Neutrophil Chymase Chymase MastCell->Chymase Elastase Neutrophil Elastase Neutrophil->Elastase ECM Extracellular Matrix Degradation Chymase->ECM Inflammation Inflammation Chymase->Inflammation Elastase->ECM Elastase->Inflammation Tissue Tissue Remodeling ECM->Tissue Inflammation->Tissue Inhibitor This compound Inhibitor->Chymase Inhibitor->Elastase

Fig. 1: this compound Inhibition of Inflammatory Proteases.

Experimental Protocols

The following are detailed protocols for determining the dose-response curve of this compound against neutrophil elastase and mast cell chymase in vitro. These protocols are adapted from commercially available fluorometric assay kits.

Neutrophil Elastase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on human neutrophil elastase activity.

Materials:

  • Human Neutrophil Elastase (active enzyme)

  • Neutrophil Elastase Substrate (e.g., a fluorogenic peptide substrate)

  • Assay Buffer

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~400/505 nm)

Experimental Workflow:

Fig. 2: Workflow for Neutrophil Elastase Inhibition Assay.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (Assay Buffer with the same concentration of solvent as the inhibitor dilutions).

  • Plate Setup: To a 96-well black microplate, add 25 µL of each inhibitor dilution or vehicle control to the appropriate wells.

  • Enzyme Addition: Add 50 µL of diluted Human Neutrophil Elastase to all wells except for the blank (no enzyme control) wells. The blank wells should contain 75 µL of Assay Buffer.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 25 µL of the Neutrophil Elastase Substrate to all wells, including the blank.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Record data every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Mast Cell Chymase Inhibition Assay

This protocol details the procedure for assessing the inhibitory activity of this compound against human mast cell chymase.

Materials:

  • Human Mast Cell Chymase (active enzyme)

  • Chymase Substrate (e.g., a fluorogenic peptide substrate)

  • Assay Buffer

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (appropriate excitation and emission wavelengths for the chosen substrate)

Experimental Workflow:

Fig. 3: Workflow for Mast Cell Chymase Inhibition Assay.

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer (e.g., from 0.1 nM to 1 µM). Include a vehicle control.

  • Plate Setup: Add 25 µL of each inhibitor dilution or vehicle control to the wells of a 96-well black microplate.

  • Enzyme Addition: Add 50 µL of diluted Human Mast Cell Chymase to all wells except the blank wells. Blank wells should contain 75 µL of Assay Buffer.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Substrate Addition: Add 25 µL of the Chymase Substrate to all wells.

  • Measurement: Immediately measure the fluorescence intensity kinetically according to the substrate manufacturer's instructions.

  • Data Analysis: Follow the same data analysis steps as outlined in the Neutrophil Elastase Inhibition Assay protocol (Section 4.1.7) to determine the IC50 and/or Ki value for this compound against mast cell chymase.

Conclusion

These application notes and protocols provide a framework for the in vitro characterization of this compound. By following these detailed procedures, researchers can accurately determine the dose-response relationship and inhibitory potency of this compound against its target enzymes, neutrophil elastase and mast cell chymase. This information is critical for advancing our understanding of the therapeutic potential of dual-acting inhibitors in inflammatory diseases.

Preparation of JNJ-10311795 Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

JNJ-10311795 is a potent dual inhibitor of neutrophil elastase (also known as cathepsin G) and mast cell chymase, with Ki values of 38 nM and 2.3 nM, respectively. Its significant anti-inflammatory activity makes it a valuable tool for research in areas such as pneumonia and other inflammatory diseases. Proper preparation of a stock solution is critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of a this compound stock solution for in vitro cell culture experiments.

The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). Due to the hydrophobic nature of many small molecule inhibitors, direct dissolution in aqueous media is often challenging and can lead to precipitation. A concentrated stock solution in DMSO allows for subsequent dilution into cell culture media to achieve the desired working concentration while minimizing the final DMSO concentration to non-toxic levels for most cell lines (typically ≤ 0.5%).

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO, along with guidelines for its dilution and use in cell culture experiments. Adherence to these procedures will help ensure the stability and efficacy of the compound in your experimental setup.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 670.69 g/mol [1][2]
Molecular Formula C₄₀H₃₅N₂O₆P[3]
Solubility in DMSO ≥ 10 mM[2]
Recommended Stock Solution Concentration 10 mMN/A
Storage of Solid Compound -20°C for up to 3 years[1]
Storage of DMSO Stock Solution -80°C for up to 1 year (aliquoted)[1]
Final DMSO Concentration in Culture ≤ 0.5% (ideally ≤ 0.1%)[1]
Inhibitory Constant (Ki) Neutrophil Elastase (Cathepsin G): 38 nMMast Cell Chymase: 2.3 nM[1][2][4]

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Cell Treatment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate volume for 10 mM dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot serial_dilute Prepare Intermediate Dilutions in DMSO (Optional) thaw->serial_dilute final_dilute Dilute into Pre-warmed Cell Culture Medium thaw->final_dilute Direct dilution for high concentrations serial_dilute->final_dilute Stepwise dilution treat_cells Add Working Solution to Cells final_dilute->treat_cells incubate Incubate Cells treat_cells->incubate vehicle_control Prepare Vehicle Control (DMSO in Medium) vehicle_control->treat_cells

References

Application Notes and Protocols: JNJ-10311795 in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed and newly synthesized mediators through a process known as degranulation. Among the most abundant of the pre-formed mediators stored in mast cell secretory granules is the serine protease chymase. Once released, chymase can exert a variety of pro-inflammatory effects, including the degradation of the extracellular matrix, activation of cytokines, and the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2]

JNJ-10311795 is a potent and selective dual inhibitor of mast cell chymase and neutrophil cathepsin G. Its high affinity for chymase makes it a valuable pharmacological tool for investigating the specific roles of this enzyme in the downstream consequences of mast cell degranulation. These application notes provide detailed protocols for utilizing this compound in the context of in vitro mast cell degranulation assays. While this compound inhibits the enzymatic activity of released chymase, the degranulation process itself is typically quantified by measuring the release of other granule components, such as the enzyme β-hexosaminidase.

Mechanism of Action

This compound acts as a potent inhibitor of human mast cell chymase. Unlike inhibitors that target upstream signaling pathways to prevent degranulation, this compound targets a key enzymatic component of the mast cell secretome. This allows researchers to dissect the effects of chymase activity from the process of granule exocytosis itself. The inhibition of chymase by this compound can be utilized to study its role in various pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[3]

Data Presentation

The inhibitory activity of this compound and other chymase inhibitors is typically determined through enzymatic assays using purified enzyme or in cell-based assays measuring downstream effects of chymase activity. The following tables provide an overview of the inhibitory potency of this compound and serve as a reference for expected results with similar compounds in cellular assays.

Table 1: Inhibitory Potency of this compound against Purified Proteases

Target EnzymeInhibitorKi (nM)Selectivity (over Cathepsin G)
Human Mast Cell ChymaseThis compound2.316.5-fold
Human Neutrophil Cathepsin GThis compound38-

Data compiled from available literature. The Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Representative Inhibitory Potency of Chymase Inhibitors in Cellular Assays

CompoundCell TypeAssayIC50
Chymase Inhibitor AHuman Mast CellsAngiotensin II generation15 nM
Chymase Inhibitor BLAD2 CellsInhibition of chymase-mediated substrate cleavage5.4 nM
Chymase Inhibitor CPrimary Mast CellsReduction in inflammatory cytokine release29 nM

This table presents representative data for illustrative purposes, as specific cell-based IC50 values for this compound in a degranulation assay are not widely published. Researchers should determine the IC50 empirically for their specific assay conditions.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol describes a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase from the human mast cell line LAD2.[4][5][6]

Materials:

  • Human Mast Cell Line (LAD2)[7][8][9]

  • StemPro™-34 SFM medium supplemented with 100 ng/mL SCF

  • Human IgE

  • Anti-IgE antibody or specific antigen

  • This compound

  • Tyrode’s Buffer (or HEPES buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M carbonate/bicarbonate stop buffer, pH 10.0

  • Triton X-100

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture LAD2 cells in StemPro™-34 SFM medium supplemented with 100 ng/mL SCF.[8][10] Maintain cell density between 0.1 and 0.5 x 106 cells/mL.

  • Sensitization: Sensitize LAD2 cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.

  • Cell Plating: Wash the sensitized cells with Tyrode’s buffer and resuspend in the same buffer. Plate the cells in a 96-well plate at a density of 2-5 x 104 cells per well.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in Tyrode’s buffer. Add the desired concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce degranulation by adding anti-IgE antibody or the specific antigen to the wells. For a positive control for degranulation, use a known secretagogue like compound 48/80 or calcium ionophore A23187.[4] For a negative control, add only buffer.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Cell Lysis for Total Release: To determine the total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100 (e.g., 0.1%).

  • Enzyme Assay:

    • Add an aliquot of the supernatant or cell lysate to a new 96-well plate.

    • Add the PNAG substrate solution (in 0.1 M citrate buffer, pH 4.5).

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the carbonate/bicarbonate stop buffer.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Degranulation = [(ODSample - ODSpontaneous Release) / (ODTotal Release - ODSpontaneous Release)] x 100

Protocol 2: Chymase Activity Assay in Mast Cell Supernatant

This protocol measures the enzymatic activity of chymase released into the supernatant following mast cell degranulation and the inhibitory effect of this compound.

Materials:

  • Supernatants from mast cell degranulation experiment (from Protocol 1)

  • This compound

  • Chymase-specific fluorogenic or chromogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay buffer (e.g., Tris-HCl with NaCl and heparin)

  • 96-well black plates (for fluorescent assay) or clear plates (for colorimetric assay)

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and the chymase substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the mast cell supernatant containing released chymase.

  • Inhibitor Addition: Add the different concentrations of this compound to the wells. Include a vehicle control.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chymase substrate to all wells.

  • Incubation: Incubate the plate at 37°C, protected from light if using a fluorogenic substrate.

  • Measurement: Measure the fluorescence or absorbance at appropriate intervals using a plate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage for each condition.

    • Calculate the percentage of chymase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Mast_Cell_Degranulation_Pathway cluster_activation Cell Surface Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation and Mediator Release cluster_mediators Released Mediators cluster_inhibition Allergen Allergen IgE IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Lyn_Syk Lyn/Syk Kinases FceRI->Lyn_Syk Phosphorylation LAT LAT Lyn_Syk->LAT PLCy PLCγ LAT->PLCy IP3_DAG IP3 & DAG PLCy->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Granule_Fusion Granule Fusion Ca_PKC->Granule_Fusion Mediator_Release Mediator Release Granule_Fusion->Mediator_Release Histamine Histamine Mediator_Release->Histamine Hexosaminidase β-Hexosaminidase Mediator_Release->Hexosaminidase Chymase Chymase Mediator_Release->Chymase JNJ This compound JNJ->Chymase Inhibition

Caption: IgE-mediated mast cell activation and degranulation pathway with the point of chymase inhibition by this compound.

Experimental_Workflow cluster_assays Quantification start Start: Culture and Sensitize LAD2 Mast Cells with IgE plate_cells Plate Sensitized Cells in 96-well Plate start->plate_cells add_inhibitor Add this compound (and controls) plate_cells->add_inhibitor stimulate Stimulate with Anti-IgE to Induce Degranulation add_inhibitor->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells (Total Release) stimulate->lyse_cells beta_hex_assay β-Hexosaminidase Assay (Measure Degranulation) collect_supernatant->beta_hex_assay chymase_assay Chymase Activity Assay (Measure Inhibition) collect_supernatant->chymase_assay lyse_cells->beta_hex_assay analyze Data Analysis: % Degranulation & IC₅₀ beta_hex_assay->analyze chymase_assay->analyze

Caption: Experimental workflow for assessing mast cell degranulation and chymase inhibition.

References

Application Notes and Protocols for JNJ-10311795 in a Neutrophil Elastase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, in a fluorometric neutrophil elastase (NE) activity assay. This information is intended to guide researchers in the accurate determination of the inhibitory potential of this compound and similar compounds.

Introduction

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release their granular contents, including NE, which plays a crucial role in the degradation of extracellular matrix proteins and the clearance of pathogens. However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the inhibition of neutrophil elastase represents a promising therapeutic strategy for these conditions.

This compound (also known as RWJ-355871) has been identified as a potent dual inhibitor of neutrophil cathepsin G and mast cell chymase, with a reported inhibitory constant (Ki) of 38 nM for neutrophil cathepsin G, a protease closely related to neutrophil elastase.[1][2] These notes provide a comprehensive protocol to assess the inhibitory activity of this compound against neutrophil elastase.

Data Presentation

The inhibitory activity of this compound against neutrophil elastase is typically determined by measuring the half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound.

CompoundTargetInhibition Constant (Ki)
This compoundNeutrophil Cathepsin G38 nM[1]
This compoundMast Cell Chymase2.3 nM[1]

Experimental Protocols

This section outlines a detailed protocol for a fluorometric assay to determine the inhibitory activity of this compound on human neutrophil elastase. This protocol is adapted from standard commercially available neutrophil elastase inhibitor screening kits.

Materials and Reagents
ReagentRecommended Supplier
Human Neutrophil Elastase (HNE), activeCommercial Supplier
Fluorogenic NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)Commercial Supplier
This compoundCommercial Supplier
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)Prepare in-house
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
96-well black, flat-bottom microplateCorning or equivalent
Fluorometric microplate readerMolecular Devices or equivalent
Protocol for IC50 Determination of this compound
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 150 mM NaCl and adjust the pH to 7.5.

    • Human Neutrophil Elastase (HNE): Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the stock solution to the desired working concentration (e.g., 10 nM) in cold assay buffer.

    • NE Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Protect from light and store at -20°C. Dilute the stock solution to the final working concentration (e.g., 100 µM) in assay buffer just before use.

    • This compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 µM to 0.01 nM).

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 25 µL of the diluted this compound solutions to the appropriate wells. For the control (no inhibitor) wells, add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 25 µL of the diluted HNE solution to all wells except for the blank (no enzyme) wells. For the blank wells, add 25 µL of assay buffer.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the diluted NE substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) in a kinetic mode at 37°C for 30 minutes, taking readings every minute.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of Neutrophil Elastase in Inflammatory Lung Disease

Neutrophil_Elastase_Pathway cluster_stimuli Inflammatory Stimuli cluster_effects Pathophysiological Effects Pathogens Pathogens Neutrophil_Activation Neutrophil Activation & Degranulation Pathogens->Neutrophil_Activation Cytokines Cytokines Cytokines->Neutrophil_Activation Neutrophil Neutrophil Neutrophil->Neutrophil_Activation NE Neutrophil Elastase (NE) Neutrophil_Activation->NE Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE->ECM_Degradation Mucus_Hypersecretion Mucus Hypersecretion NE->Mucus_Hypersecretion Epithelial_Injury Epithelial Injury NE->Epithelial_Injury Pro_inflammatory_Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-8) NE->Pro_inflammatory_Cytokine_Release This compound This compound This compound->NE Inhibition

Caption: Signaling pathway of neutrophil elastase in lung inflammation and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Prepare_HNE Prepare Human Neutrophil Elastase (HNE) Add_HNE Add HNE & Incubate Prepare_HNE->Add_HNE Prepare_Substrate Prepare Fluorogenic Substrate Add_Substrate Add Substrate to Initiate Reaction Prepare_Substrate->Add_Substrate Prepare_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound to Plate Prepare_Inhibitor->Add_Inhibitor Add_Inhibitor->Add_HNE Add_HNE->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition % Inhibition Calculation Calculate_Rates->Calculate_Inhibition Determine_IC50 IC50 Determination (Curve Fitting) Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound against neutrophil elastase.

References

Application Notes and Protocols for In Vivo Studies of a RORγt Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information for the specific compound JNJ-10311795 is unavailable. Therefore, these application notes and protocols have been developed based on the preclinical data of a structurally and functionally analogous compound, JNJ-61803534 , a potent and selective RORγt (Retinoic acid receptor-related orphan receptor gamma t) inverse agonist developed by Janssen.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is hypothesized to be a small molecule inhibitor targeting the RORγt, a key transcription factor in the differentiation and function of Th17 cells.[2] Th17 cells and the cytokines they produce, such as IL-17A, are central to the pathogenesis of various autoimmune and inflammatory diseases.[1][2] By inhibiting RORγt, this compound is expected to suppress the Th17 pathway, making it a potential therapeutic agent for conditions like psoriasis and rheumatoid arthritis.[1][2] These application notes provide detailed protocols for the in vivo administration of a RORγt inhibitor, using JNJ-61803534 as a proxy, in relevant mouse models of inflammation.

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by a RORγt inverse agonist. Upon activation by cytokines such as IL-6 and TGF-β, naive T-cells differentiate into Th17 cells. This process is driven by the master transcriptional regulator, RORγt. RORγt promotes the transcription of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. A RORγt inhibitor, such as this compound (represented by JNJ-61803534), binds to RORγt and blocks its transcriptional activity, thereby preventing the production of these inflammatory cytokines.

RORgt_Pathway cluster_cell Naive T-Cell cluster_nucleus Nucleus IL-6 IL-6 Receptors Receptors IL-6->Receptors TGF-beta TGF-beta TGF-beta->Receptors STAT3 STAT3 Receptors->STAT3 Phosphorylation RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation RORgt_in_Nucleus RORγt RORgt_Protein->RORgt_in_Nucleus Translocation This compound This compound (RORγt Inhibitor) This compound->RORgt_in_Nucleus Inhibition DNA IL-17A, IL-17F, IL-22 Genes RORgt_in_Nucleus->DNA Binds to RORE Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-17A, IL-17F, IL-22) DNA->Pro_inflammatory_Cytokines Transcription & Translation

RORγt Signaling Pathway and Point of Inhibition

Quantitative Data Summary

The following table summarizes the in vivo administration details for the analogous compound, JNJ-61803534, in two different mouse models. This data can serve as a reference for designing studies with this compound.

ParameterMouse Collagen-Induced Arthritis (CIA) Model[1][2]Imiquimod-Induced Skin Inflammation Model[1][2]
Animal Strain DBA/1 MiceBALB/c or C57BL/6 Mice[4]
Administration Route Oral (p.o.)Oral (p.o.)
Dosage Range 3, 10, 30, 100 mg/kg30, 100 mg/kg
Dosing Frequency Twice daily (BID) or once daily (QD)Once daily (QD)
Vehicle Aqueous suspension with citrate phosphate buffer (pH 3.4) and 0.15% XiameterNot explicitly stated, likely similar to CIA model
Treatment Duration Day 21 to 35 post-immunizationConcurrent with imiquimod application (e.g., 6-8 days)[4][5]
Observed Efficacy Dose-dependent reduction in clinical arthritis scoresSignificant inhibition of disease score

Experimental Protocols

Preparation of Oral Formulation

This protocol describes the preparation of a vehicle for oral administration of a hydrophobic small molecule inhibitor like this compound, based on the formulation used for JNJ-61803534.

Materials:

  • This compound (or analogous compound)

  • Citric Acid Monohydrate

  • Sodium Phosphate Dibasic

  • Xiameter® (a brand of simethicone emulsion)

  • Sterile, deionized water

  • pH meter

  • Stir plate and stir bar

  • Sterile containers

Procedure:

  • Prepare a citrate-phosphate buffer.

    • Dissolve citric acid monohydrate and sodium phosphate dibasic in sterile, deionized water to achieve the desired buffer concentration (e.g., 50 mM).

    • Adjust the pH of the buffer to 3.4 using solutions of NaOH or HCl.

  • Add 0.15% (v/v) Xiameter® to the citrate-phosphate buffer.

  • Slowly add the powdered this compound to the vehicle while stirring continuously to achieve the desired final concentration.

  • Continue stirring until a homogenous suspension is formed.

  • Store the formulation at 4°C and protect from light. Resuspend thoroughly before each use.

In Vivo Administration in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines the oral administration of this compound in the CIA mouse model.

Experimental Workflow:

CIA_Workflow Day_0 Day 0: Primary Immunization (Collagen in CFA) Day_21 Day 21: Booster Immunization (Collagen in IFA) Day_0->Day_21 Treatment_Start Day 21-35: Oral Administration of This compound or Vehicle Day_21->Treatment_Start Monitoring Daily Monitoring: Clinical Scoring of Arthritis Treatment_Start->Monitoring Endpoint Day 35: Endpoint Analysis (Histopathology, Cytokine Profiling) Monitoring->Endpoint

Workflow for the CIA Mouse Model

Procedure:

  • Induction of CIA:

    • Use male DBA/1 mice, 8-10 weeks old.

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[6][7][8]

    • On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[7][8]

  • Drug Administration:

    • Beginning on day 21, administer this compound or vehicle orally via gavage.

    • Dosing can be once or twice daily, with doses ranging from 3 to 100 mg/kg.[1]

    • Continue daily administration until the experimental endpoint (e.g., day 35).

  • Assessment of Arthritis:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).

    • At the endpoint, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Blood and lymphoid tissues can be collected for analysis of cytokine levels and immune cell populations.

In Vivo Administration in a Mouse Model of Imiquimod-Induced Skin Inflammation

This protocol details the oral administration of this compound in a mouse model of psoriasis-like skin inflammation.

Experimental Workflow:

IMQ_Workflow Day_1_to_6 Day 1-6: Daily Topical Application of Imiquimod Cream Concurrent_Treatment Concurrent Daily Oral Administration of this compound or Vehicle Day_1_to_6->Concurrent_Treatment Daily_Monitoring Daily Monitoring: Skin Inflammation Scoring (Erythema, Scaling, Thickness) Concurrent_Treatment->Daily_Monitoring Endpoint Endpoint Analysis: (Histopathology, Gene Expression) Daily_Monitoring->Endpoint

Workflow for the Imiquimod-Induced Skin Inflammation Model

Procedure:

  • Induction of Skin Inflammation:

    • Use BALB/c or C57BL/6 mice, 8-12 weeks old.[4]

    • Shave a small area on the back of the mice.

    • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear for 6-8 consecutive days.[4][5]

  • Drug Administration:

    • Concurrently with the imiquimod application, administer this compound or vehicle orally via gavage.

    • Dosing is typically once daily, with doses in the range of 30-100 mg/kg.[1]

  • Assessment of Skin Inflammation:

    • Monitor the severity of the skin inflammation daily using a scoring system that evaluates erythema, scaling, and thickness (e.g., Psoriasis Area and Severity Index - PASI).

    • At the endpoint, collect skin tissue for histological analysis and for measuring the expression of RORγt-regulated genes (e.g., IL-17A, IL-17F, IL-22) by qPCR.[2]

References

Troubleshooting & Optimization

Navigating the Challenges of JNJ-10311795 Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase. Due to its hydrophobic nature, achieving and maintaining the desired concentration in aqueous solutions for in vitro and in vivo experiments can be challenging. This guide offers practical solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a lipophilic compound with low aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is not recommended as it will likely result in precipitation. For most experimental applications, a stock solution in an organic solvent is prepared first, followed by dilution into the final aqueous medium.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What can I do?

A2: This is a common issue. Here are several troubleshooting steps:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add the required volume of the 1 mM stock to your aqueous buffer.[1]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.

  • Temperature: Gently warming both the stock solution and the aqueous diluent to 37°C before mixing can sometimes help prevent precipitation.

  • Vortexing/Mixing: Add the stock solution to the aqueous buffer while gently vortexing or mixing to ensure rapid and uniform dispersion.

Q3: What are some recommended solvent systems or formulations for in vivo studies with this compound?

A3: For in vivo administration, a co-solvent system is often necessary to maintain the solubility of this compound. A commonly used vehicle consists of a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and saline or PBS.[1] The exact ratios can be optimized depending on the required dose and route of administration. For intravenous administration in preclinical models, a vehicle containing N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) has also been described for poorly soluble compounds.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound will not dissolve in initial solvent. Incorrect solvent choice.This compound is readily soluble in DMSO. For initial stock solutions, use 100% DMSO.
Precipitation upon dilution into aqueous buffer. Low aqueous solubility exceeded.1. Perform serial dilutions in the organic solvent before adding to the aqueous buffer.2. Increase the percentage of co-solvents (e.g., PEG300, Tween 80) in the final formulation for in vivo studies.3. For in vitro assays, ensure the final DMSO concentration is kept to a minimum while maintaining solubility.
Inconsistent results in biological assays. Compound precipitation or aggregation in the assay medium.1. Visually inspect the final solution for any signs of precipitation before use.2. Prepare fresh dilutions immediately before each experiment.3. Consider the use of solubility enhancers like cyclodextrins (e.g., SBE-β-CD) in the assay buffer, if compatible with the experimental setup.
Difficulty in preparing a high-concentration formulation for in vivo dosing. The required dose exceeds the solubility limit in standard vehicles.1. Optimize the co-solvent ratios in your vehicle. A formulation of 5% DMSO, 30% PEG300, and 5% Tween 80 in saline is a good starting point.[1]2. Explore alternative formulation strategies such as lipid-based formulations or nanosuspensions, which have been shown to improve the oral absorption of poorly soluble kinase inhibitors.[4][5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Appropriate personal protective equipment (PPE)

  • Calibrated balance

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder accurately. The molecular weight of this compound is 670.69 g/mol .

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 670.69 g/mol ) / 0.010 mol/L

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of a 1 µM Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound in DMSO stock solution

  • Anhydrous DMSO

  • Cell culture medium or desired aqueous buffer

Procedure:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 9 µL of DMSO to get a 1 mM solution.

  • Further dilute the 1 mM solution by adding 1 µL to 999 µL of your final aqueous buffer or medium. This results in a 1 µM working solution with a final DMSO concentration of 0.1%.

  • Mix thoroughly by gentle inversion or pipetting. Use the working solution immediately.

Visualizing Experimental Workflows and Pathways

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso dilution Dilute stock solution into aqueous buffer dissolve_dmso->dilution precipitation Precipitation Observed? serial_dilution Use serial dilutions in organic solvent first precipitation->serial_dilution Yes success Solution Prepared Successfully precipitation->success No dilution->precipitation check_dmso Ensure final DMSO concentration is low (<0.5%) serial_dilution->check_dmso failure Consider alternative formulation strategies serial_dilution->failure warm_solutions Gently warm solutions to 37°C before mixing check_dmso->warm_solutions warm_solutions->dilution

Caption: A flowchart outlining the steps to troubleshoot common solubility problems with this compound.

Signaling Pathway Inhibition by this compound

G Mechanism of Action of this compound Neutrophil Neutrophil NeutrophilElastase Neutrophil Elastase Neutrophil->NeutrophilElastase releases MastCell Mast Cell Chymase Mast Cell Chymase MastCell->Chymase releases Inflammation Inflammation NeutrophilElastase->Inflammation promotes Chymase->Inflammation promotes JNJ10311795 This compound JNJ10311795->NeutrophilElastase inhibits JNJ10311795->Chymase inhibits

Caption: Diagram illustrating this compound's dual inhibition of neutrophil elastase and mast cell chymase, key mediators of inflammation.

References

Technical Support Center: Optimizing JNJ-10311795 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using JNJ-10311795 in in vitro experiments. The following troubleshooting guides and FAQs will help you optimize inhibitor concentration and navigate potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, dual inhibitor of two serine proteases: neutrophil elastase (also known as cathepsin G) and mast cell chymase.[1] These enzymes are key mediators in inflammatory and allergic responses.

Q2: What is a good starting concentration for my in vitro experiment?

A2: A good starting point is to consider the inhibitor's Ki values, which represent the concentration required to inhibit 50% of the purified enzyme's activity. For this compound, the Ki values are 38 nM for neutrophil elastase and 2.3 nM for mast cell chymase.[1] However, for cell-based assays, a higher concentration is often required due to factors like cell permeability and stability. It is recommended to perform a dose-response curve, starting from a broad range (e.g., 1 nM to 10 µM), to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, it is crucial to ensure the final DMSO concentration in your cell culture media is low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration as your highest inhibitor concentration) in your experiments.

Q4: What are the essential controls to include in my experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.

  • Positive Control: A known inhibitor of neutrophil elastase or chymase to confirm your assay is working correctly.

  • Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.

Q5: How can I assess potential off-target effects?

A5: Off-target effects are a concern with any small molecule inhibitor. To assess these, you can:

  • Perform experiments in cell lines that do not express neutrophil elastase or chymase.

  • Use a rescue experiment by overexpressing the target enzyme.

  • Screen this compound against a panel of other related proteases.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or low inhibitory effect observed. 1. Incorrect Inhibitor Concentration: The concentration may be too low for a cell-based assay. 2. Inhibitor Degradation: Improper storage or handling may have led to degradation. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to the inhibition of the target pathway.1. Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM). 2. Verify the integrity of your this compound stock. 3. Use a cell line known to be sensitive to the inhibition of neutrophil elastase or chymase.
High background signal in the assay. 1. Inhibitor Interference: The inhibitor itself may be fluorescent or interfere with the assay readout. 2. Contaminated Reagents: Buffers or other reagents may be contaminated.1. Run a control with the inhibitor and assay reagents without the cells or enzyme to check for interference. 2. Use fresh, high-quality reagents.
Inconsistent results between experiments. 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect results. 2. Pipetting Errors: Inaccurate pipetting can lead to variability. 3. Inhibitor Precipitation: The inhibitor may be precipitating out of solution at the working concentration.1. Standardize your cell culture procedures. 2. Ensure your pipettes are calibrated and use careful technique. 3. Visually inspect your solutions for any signs of precipitation. Consider pre-warming media to 37°C before adding the inhibitor.[1]
Observed cytotoxicity at expected effective concentrations. 1. Off-target Effects: The inhibitor may be affecting other cellular pathways leading to toxicity. 2. Solvent Toxicity: The final concentration of DMSO may be too high.1. Test the inhibitor in a cell line lacking the target enzymes. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control.

Quantitative Data Summary

The following table summarizes the known inhibitory constants (Ki) for this compound against its purified target enzymes. It is important to note that the half-maximal inhibitory concentration (IC50) in cell-based assays is expected to be higher. For context, IC50 values for other serine protease inhibitors in cell lines are also provided.

Inhibitor Target Enzyme Parameter Value Cell Line Reference
This compound Neutrophil ElastaseKi38 nMN/A (Purified Enzyme)[1]
This compound Mast Cell ChymaseKi2.3 nMN/A (Purified Enzyme)[1]
Neutrophil elastase inhibitor 4Neutrophil ElastaseIC5021.25 nMT47D[2]
Neutrophil elastase inhibitor 4Neutrophil ElastaseIC5034.17 nMRPMI 8226[2]
Neutrophil elastase inhibitor 4Neutrophil ElastaseIC5029.93 nMA549[2]
SivelestatNeutrophil ElastaseIC5044 nMN/A (Purified Enzyme)[3]
Chymase-IN-1Mast Cell ChymaseIC5029 nMN/A (Purified Enzyme)[4]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound in a Cell-Based Assay

This protocol outlines a general method for determining the IC50 value of this compound in a cell-based assay, such as a cell viability or cytokine release assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point serial dilution, starting from a high concentration (e.g., 100 µM) down to the nanomolar range. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific assay to measure the biological endpoint (e.g., cell viability using MTT or CellTiter-Glo, or cytokine levels using ELISA).

  • Data Analysis: Normalize the data to your controls and plot the percent inhibition as a function of the log of the inhibitor concentration. Use a suitable software to fit a dose-response curve and calculate the IC50 value.

Protocol 2: Neutrophil Elastase Activity Assay in Cell Lysates

This protocol measures the intracellular activity of neutrophil elastase after treatment with this compound.

  • Cell Culture and Treatment: Plate your cells (e.g., a neutrophil-like cell line) and treat with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing a protease inhibitor cocktail (excluding serine protease inhibitors if measuring elastase activity).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Elastase Activity Measurement: In a 96-well black plate, add a standardized amount of protein from each lysate. Initiate the reaction by adding a fluorogenic neutrophil elastase substrate.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Serial Dilutions stock->working treat Treat Cells with this compound working->treat seed Seed Cells seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay (e.g., Viability, ELISA) incubate->assay data Analyze Data & Calculate IC50 assay->data neutrophil_elastase_pathway Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase PAR2 PAR2 NE->PAR2 cleavage MAPK p44/42 MAPK PAR2->MAPK activation Inflammation Inflammation & Pain MAPK->Inflammation mast_cell_chymase_pathway Mast Cell Chymase Signaling Pathway cluster_pathways Downstream Signaling Chymase Mast Cell Chymase ERK ERK Chymase->ERK p38 p38 MAPK Chymase->p38 Akt Akt Chymase->Akt JAK JAK Chymase->JAK NFkB NF-κB Chymase->NFkB Cytokines Cytokine & Chemokine Release ERK->Cytokines p38->Cytokines Akt->Cytokines JAK->Cytokines NFkB->Cytokines

References

JNJ-10311795 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of JNJ-10311795 in cell culture media for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. Stock solutions in a solvent like DMSO should be stored at -80°C and are typically stable for over a year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution. For short-term use, stock solutions can be kept at 4°C for more than a week.[1]

Q2: How should I prepare this compound for cell culture experiments?

A: It is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO. To avoid precipitation when adding the compound to your aqueous cell culture medium, you can perform a serial dilution of the stock solution in DMSO to create an intermediate concentration. This intermediate stock can then be added to the pre-warmed (37°C) cell culture medium to reach the final desired concentration.[1] For example, to achieve a final concentration of 1 µM in 2 mL of medium, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to your culture.[1]

Q3: What should I do if I observe precipitation of this compound in my cell culture medium?

A: Precipitation can occur when a compound dissolved in an organic solvent is added to an aqueous medium, especially at lower temperatures. To prevent this, ensure both your stock solution and the cell culture medium are pre-heated to 37°C before mixing.[1] If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.[1] It is also crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low and not toxic to the cells.

Q4: Is there any specific data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?

A: Currently, there is a lack of publicly available quantitative data specifically detailing the stability and half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in media can be influenced by various factors including the media composition, pH, temperature, and exposure to light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in cell culture medium over the course of the experiment.As specific stability data is unavailable, consider performing a stability test of this compound in your specific cell culture medium and conditions. This can be done by incubating the compound in the medium for different durations (e.g., 0, 6, 12, 24, 48 hours) and then analyzing the remaining concentration using analytical methods like HPLC or LC-MS.
Loss of compound activity The compound may be unstable at the incubation temperature (e.g., 37°C).If you suspect thermal degradation, you could design your experiment with shorter incubation times or consider if a lower temperature is feasible for your specific cell model. Additionally, refreshing the media with a new preparation of the compound at regular intervals during a long-term experiment can help maintain a more consistent concentration.
Precipitation in media Low solubility of the compound in aqueous media or interaction with media components.Ensure the final concentration of the organic solvent is minimized. Pre-warming both the compound stock and the media can improve solubility.[1] If precipitation persists, a solubility test in the specific culture medium could be performed.[2]

Experimental Protocols

General Protocol for Assessing Compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of a compound like this compound in your specific experimental setup.

Objective: To determine the concentration of the compound remaining in cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or plates

  • Analytical instrument (e.g., HPLC, LC-MS/MS)

Methodology:

  • Preparation of Spiked Media: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Aliquot the spiked media into sterile tubes or wells of a plate. Incubate these samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The time points should be relevant to the duration of your planned cell-based assays.[2]

  • Sample Processing: At each time point, immediately stop any potential degradation by freezing the samples at -80°C until analysis. Depending on the analytical method, you may need to perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile) and centrifugation to remove any precipitated proteins before analysis.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC or LC-MS/MS.[2]

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the stability profile and estimate the half-life of the compound in your specific cell culture medium.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_compound Prepare this compound Stock Solution prep_media Spike Compound into Cell Culture Medium prep_compound->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate Start Incubation time_points Collect Samples at Various Time Points incubate->time_points process_samples Sample Processing (e.g., Protein Precipitation) time_points->process_samples Process for Analysis analyze Analyze by HPLC or LC-MS/MS process_samples->analyze data_analysis Determine Stability Profile and Half-life analyze->data_analysis Generate Data Troubleshooting_Workflow cluster_investigation Investigation cluster_action Action cluster_outcome Outcome start Inconsistent Experimental Results Observed q1 Is the compound stable in the media? start->q1 check_other Investigate Other Experimental Variables (e.g., cell passage, reagent quality) q1->check_other Yes perform_stability Perform Stability Assay (see protocol) q1->perform_stability No/Unknown a1_yes Yes a1_no No/Unknown resolve Issue Potentially Resolved check_other->resolve adjust_protocol Adjust Experimental Protocol (e.g., shorter incubation, media refresh) perform_stability->adjust_protocol adjust_protocol->resolve

References

Potential off-target effects of JNJ-10311795

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Observed cellular phenotype is inconsistent with known functions of neutrophil elastase or mast cell chymase inhibition.

  • Question: I am observing a cellular effect that I cannot attribute to the inhibition of neutrophil elastase or mast cell chymase. Could this be an off-target effect of this compound?

  • Answer: It is possible that the observed phenotype is due to an off-target effect. This compound is a potent inhibitor of its two primary targets; however, like many small molecule inhibitors, it may interact with other proteins. A critical step in drug discovery is to investigate and rule out potential off-target interactions that can lead to misleading experimental outcomes.[4][5]

    A common off-target for chymase inhibitors is neutrophil cathepsin G, due to the high structural similarity between the two proteases.[6] It is advisable to assess the activity of cathepsin G in your experimental system.

    Troubleshooting Workflow:

    start Inconsistent Phenotype Observed check_cathepsin_g Assess Cathepsin G Activity start->check_cathepsin_g phenotype_persists Phenotype Persists? check_cathepsin_g->phenotype_persists If Cathepsin G is not inhibited use_unrelated_inhibitor Use Structurally Unrelated Inhibitor of Target phenotype_persists->use_unrelated_inhibitor Yes on_target_effect Likely On-Target Effect phenotype_persists->on_target_effect No rescue_experiment Perform Rescue Experiment (Overexpress Target) use_unrelated_inhibitor->rescue_experiment proteomics Conduct Proteomics Analysis rescue_experiment->proteomics off_target_likely Off-Target Effect Likely proteomics->off_target_likely

    Workflow for investigating unexpected phenotypes.

Issue 2: Compound precipitation in cell culture media.

  • Question: I am observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?

  • Answer: this compound is soluble in DMSO.[7] Direct addition of a concentrated DMSO stock solution to an aqueous buffer or cell culture medium can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.

    Recommended Dilution Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • For a final concentration of 1 µM in your experiment, first dilute the 10 mM stock to 1 mM in DMSO.

    • Then, add the appropriate volume of the 1 mM solution to your pre-warmed (37°C) cell culture medium. For example, add 2 µL of the 1 mM solution to 2 mL of medium for a final concentration of 1 µM.[1]

    • If precipitation still occurs, ultrasonic heating can be used to help redissolve the compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

A1: this compound is a potent dual inhibitor of human neutrophil elastase and mast cell chymase.[1][2]

Q2: What is the inhibitory activity of this compound against its primary targets?

A2: The inhibitory constants (Ki) for this compound are:

  • Neutrophil Elastase: 38 nM[1][2]

  • Mast Cell Chymase: 2.3 nM[1][2]

Q3: Are there any known off-targets for inhibitors of neutrophil elastase and mast cell chymase?

A3: Yes, due to structural similarities among serine proteases, off-target activity can occur. For mast cell chymase inhibitors, a common off-target is neutrophil cathepsin G .[6] For neutrophil elastase inhibitors, other proteases can also be inadvertently inhibited.[8]

Primary Target Potential Off-Target Rationale for Interaction
Mast Cell ChymaseNeutrophil Cathepsin GHigh structural and cleavage specificity similarity.[6]
Neutrophil ElastaseOther Serine ProteasesShared structural motifs in the active site.[8]

Q4: What experimental approaches can be used to identify potential off-target effects of this compound?

A4: A multi-faceted approach is recommended to identify potential off-target effects:[4]

  • Computational Screening (In Silico): Use computational models to predict potential interactions with a wide range of proteins based on the structure of this compound.[5][9]

  • High-Throughput Screening (HTS): Screen the compound against a large panel of kinases and other enzymes to identify unintended interactions.[9]

  • Proteomics-Based Methods: Utilize techniques like mass spectrometry to analyze changes in the cellular proteome upon treatment with this compound. This can reveal unexpected alterations in protein expression or post-translational modifications.[4]

  • Cell-Based Assays:

    • Counter-screening: Test the compound in a cell line that does not express the intended targets (neutrophil elastase and mast cell chymase). If the effect persists, it is likely an off-target effect.[4]

    • Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor of the same targets. If the phenotypes do not match, an off-target effect of this compound is probable.[4]

    cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro cluster_cell_based Cell-Based in_silico Computational Screening hts High-Throughput Screening proteomics Proteomics Analysis counter_screen Counter-Screening unrelated_inhibitor Use Unrelated Inhibitor

    Approaches for off-target identification.

Q5: How should I prepare and store this compound?

A5:

  • Preparation: this compound is soluble in DMSO.[7] Prepare a stock solution in DMSO and use serial dilutions to achieve the desired final concentration in your aqueous experimental medium.[1]

  • Storage:

    • Solid Form: Store at -20°C for up to 3 years.[1]

    • In Solvent (DMSO stock): Store at -80°C for up to 1 year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Signaling Pathways

Neutrophil elastase and mast cell chymase are serine proteases involved in a variety of physiological and pathological processes, primarily related to inflammation and tissue remodeling.

cluster_neutrophil Neutrophil Elastase Pathway cluster_mast_cell Mast Cell Chymase Pathway NE Neutrophil Elastase ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degrades Cytokines Pro-inflammatory Cytokines NE->Cytokines Activates Chymase Mast Cell Chymase AngI Angiotensin I Chymase->AngI Converts to TGFb Pro-TGF-β Chymase->TGFb Activates AngII Angiotensin II aTGFb Active TGF-β JNJ This compound JNJ->NE Inhibits JNJ->Chymase Inhibits

Inhibitory action of this compound.

References

JNJ-10311795 Cell Permeability and Uptake Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell permeability and uptake of the dual neutrophil elastase and mast cell chymase inhibitor, JNJ-10311795.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound, and how might they influence its cell permeability?

A1: this compound has a molecular weight of 670.69 g/mol and a calculated XLogP3-AA of 6.4.[1] The relatively high molecular weight may limit passive diffusion across the cell membrane. The high XLogP3-AA value indicates high lipophilicity, which can favor partitioning into the lipid bilayer of the cell membrane. However, excessively high lipophilicity can sometimes lead to poor aqueous solubility and may cause the compound to be retained within the membrane, hindering its entry into the cytoplasm.

Q2: What are the primary known cellular targets of this compound?

A2: The primary known cellular targets of this compound are neutrophil elastase (also referred to as cathepsin G) and mast cell chymase.[2][3][4] These are serine proteases primarily found in the granules of neutrophils and mast cells, respectively.

Q3: What methods can be used to assess the passive permeability of this compound?

A3: Several in vitro methods can be employed to evaluate passive permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[2] It is a high-throughput and cost-effective method for initial permeability screening.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[5] It can assess both passive and active transport mechanisms.

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a polarized monolayer with tight junctions, providing a good model for assessing passive permeability and identifying potential substrates of efflux transporters, especially when transfected with genes like MDR1.[1]

Q4: How can I investigate the cellular uptake of this compound?

A4: The following techniques can be used to study the cellular uptake of small molecules like this compound:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method can be used to quantify the intracellular concentration of the compound after incubating cells with this compound.

  • Fluorescence Microscopy: If a fluorescent analog of this compound is available or can be synthesized, fluorescence microscopy can visualize its subcellular localization.

  • Flow Cytometry: This technique can quantify the uptake of a fluorescently labeled compound on a single-cell basis.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify target engagement within the cell, which indirectly confirms cellular uptake.[3] This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Troubleshooting Guides

Issue 1: Low Apparent Permeability in PAMPA
Possible Cause Troubleshooting Steps
Poor aqueous solubility of this compound. Due to its high lipophilicity, this compound may have low solubility in aqueous assay buffers. Consider using a co-solvent (e.g., DMSO, ensuring the final concentration is low and does not affect membrane integrity) or a solubility-enhancing excipient in the donor compartment.
Compound precipitation in the donor well. Visually inspect the donor wells for any precipitation. If observed, prepare fresh solutions and consider reducing the starting concentration.
Incorrect membrane composition. Ensure the artificial membrane composition is appropriate for predicting the biological barrier of interest (e.g., gastrointestinal tract, blood-brain barrier). Different lipid compositions can be used in PAMPA.[2]
Error in analytical quantification. Verify the accuracy and sensitivity of the analytical method (e.g., LC-MS/MS) used to quantify the compound in the acceptor well. Check for compound stability in the assay buffer.
Issue 2: High Variability in Caco-2 or MDCK Permeability Assays
Possible Cause Troubleshooting Steps
Inconsistent cell monolayer integrity. Regularly check the transepithelial electrical resistance (TEER) values of the cell monolayers to ensure they are within the acceptable range before starting the experiment. Perform a Lucifer Yellow rejection assay to confirm monolayer tightness.
Efflux transporter activity. If the permeability from the basolateral to the apical side is significantly higher than in the opposite direction, it may indicate active efflux. Consider using specific inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to confirm.
Compound binding to plasticware. The high lipophilicity of this compound may lead to non-specific binding to plastic plates. Use low-binding plates and include a mass balance calculation to account for any lost compound.
Cell passage number. Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics, including transporter expression.
Issue 3: Difficulty in Detecting Intracellular this compound
Possible Cause Troubleshooting Steps
Insufficient incubation time or concentration. Optimize the incubation time and concentration of this compound. Perform a time-course and dose-response experiment to determine optimal conditions.
Rapid efflux of the compound. If the compound is a substrate for efflux pumps, it may be rapidly removed from the cell. Consider using efflux pump inhibitors in your uptake assay.
Inefficient cell lysis and compound extraction. Ensure the chosen cell lysis method is effective and the extraction solvent is appropriate for this compound. Test different lysis buffers and extraction protocols.
Compound metabolism. The compound may be metabolized by intracellular enzymes. Analyze cell lysates for potential metabolites of this compound using LC-MS/MS.

Experimental Protocols

PAMPA Protocol

A general protocol for the Parallel Artificial Membrane Permeability Assay.

PAMPA_Workflow prep Prepare 1% lecithin in dodecane solution membrane_coat Coat donor plate filter with lecithin solution prep->membrane_coat donor_prep Prepare this compound solution in buffer (with low % DMSO) sandwich Place donor plate onto acceptor plate donor_prep->sandwich acceptor_prep Fill acceptor plate wells with buffer acceptor_prep->sandwich membrane_coat->sandwich incubate Incubate at room temperature (e.g., 4-18 hours) sandwich->incubate separate Separate donor and acceptor plates incubate->separate quantify Quantify this compound concentration in both plates using LC-MS/MS separate->quantify calculate Calculate permeability coefficient (Pe) quantify->calculate

Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Cellular Uptake Quantification by HPLC-MS

A protocol for determining the intracellular concentration of this compound.

Cellular_Uptake_Workflow seed_cells Seed cells in a multi-well plate and grow to confluency treat Treat cells with this compound at desired concentrations and time points seed_cells->treat wash Wash cells with ice-cold PBS to remove extracellular compound treat->wash lyse Lyse cells with an appropriate buffer wash->lyse extract Extract this compound from the lysate using an organic solvent lyse->extract analyze Analyze the extract by HPLC-MS to quantify the intracellular concentration extract->analyze normalize Normalize the concentration to cell number or protein content analyze->normalize

Caption: Workflow for quantifying the cellular uptake of a small molecule inhibitor.

Signaling Pathways

As this compound is an inhibitor of neutrophil elastase and mast cell chymase, its effects are primarily related to the downstream consequences of inhibiting these proteases, which are involved in inflammatory processes.

Protease_Inhibition_Pathway JNJ This compound NE Neutrophil Elastase JNJ->NE inhibits Chymase Mast Cell Chymase JNJ->Chymase inhibits ECM Extracellular Matrix Degradation NE->ECM Inflammation Pro-inflammatory Cytokine Activation NE->Inflammation Chymase->Inflammation Tissue_Damage Tissue Damage ECM->Tissue_Damage Inflammatory_Response Inflammatory Response Inflammation->Inflammatory_Response

Caption: Simplified pathway showing the inhibitory action of this compound.

References

Troubleshooting JNJ-10311795 precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing precipitation issues with the dual neutrophil elastase and mast cell chymase inhibitor, JNJ-10311795, in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO and it was clear, but it precipitated when I added it to my aqueous buffer. Why is this happening?

A1: This is a common issue for many organic small molecules. This compound is soluble in organic solvents like DMSO but is poorly soluble in water.[1] When the DMSO stock solution is diluted into an aqueous buffer, the compound can crash out of solution, leading to precipitation. The final concentration of DMSO in your aqueous solution is often too low to keep the compound dissolved.[2]

Q2: What is the maximum recommended concentration of DMSO in my final working solution?

A2: To minimize solvent effects on your experiment, the final concentration of DMSO should be kept as low as possible, typically below 0.5%.[3][4] Some cell lines or assays may be sensitive to DMSO, so it is always best to include a vehicle control (buffer with the same final DMSO concentration without the inhibitor) in your experiments.

Q3: Can I heat the buffer to dissolve the this compound precipitate?

A3: Gentle warming can be used to help dissolve precipitates.[5][6] However, excessive heat may degrade the compound. It is recommended not to heat the solution above 50°C.[6] Always verify the stability of your compound at elevated temperatures.

Q4: My this compound powder won't dissolve completely in DMSO. What should I do?

A4: Several factors can affect the solubility in DMSO. Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce solubility.[5] You can try gentle warming, vortexing, or sonication to aid dissolution.[5][6] Also, verify that you are not trying to prepare a stock solution above its solubility limit.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your buffer, follow this guide to identify the cause and find a solution.

Visual Troubleshooting Workflow

start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_precipitate Precipitate in stock check_stock->stock_precipitate No buffer_precipitate Precipitate upon dilution in buffer check_stock->buffer_precipitate Yes dissolve_stock Troubleshoot Stock Solution: - Use anhydrous DMSO - Vortex/Sonicate - Gentle warming (≤ 50°C) - Check concentration stock_precipitate->dissolve_stock dissolve_stock->check_stock optimize_dilution Optimize Dilution Protocol: - Perform serial dilutions in DMSO first - Add stock to buffer slowly while vortexing - Lower final concentration buffer_precipitate->optimize_dilution still_precipitates Still Precipitates optimize_dilution->still_precipitates modify_buffer Modify Buffer Composition: - Adjust pH - Add co-solvents (e.g., ethanol) - Use solubilizing excipients (e.g., cyclodextrins) modify_buffer->still_precipitates still_precipitates->modify_buffer Yes end_success Solution is Clear still_precipitates->end_success No end_fail Contact Technical Support still_precipitates->end_fail If all else fails

Caption: Troubleshooting workflow for this compound precipitation.

Data Summary

This compound Properties
PropertyValueSource
Molecular FormulaC40H35N2O6P[7]
Molecular Weight670.69 g/mol [8][9]
SolubilitySoluble in DMSO, Insoluble in water[1]
Purity97.43%[8]
Recommended Buffer Additives for Poorly Soluble Compounds
AdditiveStarting ConcentrationNotes
Ethanol1-5% (v/v)Can act as a co-solvent to improve solubility.
Polyethylene glycol 400 (PEG400)5-10% (v/v)A common co-solvent for in vitro and in vivo studies.
Tween® 800.01-0.1% (v/v)A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds.[3]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)A cyclodextrin that can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound (670.69 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Dissolve the compound: Vortex the solution for 1-2 minutes. If not fully dissolved, sonicate for 5-10 minutes or gently warm the solution in a water bath at 37-50°C for 5-10 minutes and vortex again.[5][6]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol for Preparing a Working Solution in Aqueous Buffer
  • Intermediate Dilutions: It is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding to the aqueous buffer.[4]

  • Dilution into Buffer: Slowly add the diluted DMSO stock solution to your experimental buffer while vortexing. This will help to disperse the compound quickly and minimize localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5%.[3][4]

  • Visual Inspection: After preparing the working solution, visually inspect for any signs of precipitation. You can also add a drop to a slide and check under a microscope.[6]

  • Use Immediately: It is best to prepare the working solution fresh for each experiment.

Experimental Workflow Diagram

start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate/Warm) add_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution intermediate_dilution Perform Intermediate Dilutions in DMSO stock_solution->intermediate_dilution add_to_buffer Add to Aqueous Buffer While Vortexing intermediate_dilution->add_to_buffer working_solution Final Working Solution add_to_buffer->working_solution check_precipitation Visually Inspect for Precipitation working_solution->check_precipitation experiment Proceed with Experiment check_precipitation->experiment Clear troubleshoot Troubleshoot Precipitation check_precipitation->troubleshoot Precipitate compound This compound Properties (Hydrophobic) solubility Solubility Limit Exceeded compound->solubility buffer Aqueous Buffer Properties (pH, Ionic Strength) buffer->solubility solvent Solvent System (DMSO Concentration, Co-solvents) solvent->solubility protocol Experimental Protocol (Dilution Method, Temperature) protocol->solubility precipitation Precipitation solubility->precipitation

References

How to prevent JNJ-10311795 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of JNJ-10311795 to prevent its degradation during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as RWJ-355871, is a potent dual inhibitor of neutrophil elastase and mast cell chymase.[1][2] It exhibits significant anti-inflammatory activity and is often used in studies related to inflammation and diseases like pneumonia.

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored under specific conditions to prevent degradation. The recommended storage guidelines are summarized in the table below.

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°C> 3 yearsKeep away from moisture.[1]
Stock Solution -80°C> 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
Short-term Storage 4°C< 1 weekFor samples to be used promptly.[1]

Q3: How should I prepare a stock solution of this compound?

It is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. To avoid precipitation when adding it to aqueous solutions, a gradient dilution approach is advised. For example, to achieve a final concentration of 1 µM in a cell culture medium, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add the appropriate volume of the 1 mM solution to your aqueous medium.[1]

Q4: What are the potential degradation pathways for this compound?

  • Hydrolysis: As a phosphonate-containing compound, this compound may be susceptible to hydrolysis, particularly under acidic or basic pH conditions.[3][4]

  • Photodegradation: The presence of benzophenone and naphthalene moieties in its structure suggests a potential for photosensitivity and degradation upon exposure to light, especially UV radiation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of compound activity over time in aqueous buffers. Hydrolysis of the phosphonate group. - Prepare fresh solutions in neutral pH buffers (pH 6-8) immediately before use.- Avoid prolonged storage in aqueous solutions.- If storage is necessary, flash-freeze aliquots and store at -80°C.
Inconsistent results between experiments performed on different days. 1. Degradation of stock solution due to freeze-thaw cycles. 2. Photodegradation from ambient light exposure. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.- Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
Precipitation of the compound when adding to cell culture media. Poor solubility in aqueous solutions. - Use a gradient dilution method with an organic solvent like DMSO.[1]- Ensure the final concentration of the organic solvent is compatible with your experimental system and below cytotoxic levels.
Unexpected or off-target effects observed in experiments. Presence of degradation products. - Adhere strictly to recommended storage and handling procedures.- If degradation is suspected, consider obtaining a fresh batch of the compound.- When possible, analyze the purity of your stock solution using techniques like HPLC.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials). Store immediately at -80°C.

Protocol 2: Dilution for In Vitro Assays

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Intermediate Dilution: Perform a serial dilution in the same organic solvent (e.g., DMSO) to create an intermediate stock closer to the final working concentration.

  • Final Dilution: Add the final volume of the intermediate stock to the pre-warmed aqueous experimental buffer or cell culture medium. Mix gently but thoroughly.

  • Immediate Use: Use the final working solution immediately after preparation. Do not store diluted aqueous solutions.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experiment Solid Solid Stock_Solution Stock_Solution Solid->Stock_Solution -20°C, >3 years Dissolve_in_DMSO Dissolve_in_DMSO Stock_Solution->Dissolve_in_DMSO -80°C, >1 year Aliquot Aliquot Dissolve_in_DMSO->Aliquot Thaw_Aliquot Thaw_Aliquot Aliquot->Thaw_Aliquot Dilute Dilute Thaw_Aliquot->Dilute Assay Assay Dilute->Assay

Caption: Experimental workflow for this compound.

signaling_pathway cluster_neutrophil Neutrophil Elastase Pathway cluster_mast_cell Mast Cell Chymase Pathway This compound This compound Neutrophil_Elastase Neutrophil_Elastase This compound->Neutrophil_Elastase inhibits Mast_Cell_Chymase Mast_Cell_Chymase This compound->Mast_Cell_Chymase inhibits Inflammation Inflammation Neutrophil_Elastase->Inflammation Tissue_Damage Tissue_Damage Neutrophil_Elastase->Tissue_Damage Angiotensin_II_Production Angiotensin_II_Production Mast_Cell_Chymase->Angiotensin_II_Production Matrix_Metalloproteinase_Activation Matrix_Metalloproteinase_Activation Mast_Cell_Chymase->Matrix_Metalloproteinase_Activation

References

Technical Support Center: JNJ-10311795 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic potential of this compound?

A1: Direct public cytotoxicity data for this compound across various cell lines is limited. However, as an inhibitor of neutrophil elastase, it may exhibit cell-type specific effects. For instance, some studies have shown that inhibiting neutrophil elastase can suppress the growth of certain cancer cell lines. Therefore, the cytotoxic potential of this compound should be empirically determined for each cell line of interest.

Q2: What is a suitable starting concentration range for cytotoxicity testing with this compound?

A2: this compound is a potent inhibitor with Ki values of 38 nM for neutrophil elastase and 2.3 nM for mast cell chymase.[1] For initial cytotoxicity screening, a broad concentration range is recommended, starting from below the Ki values and extending to several orders of magnitude higher (e.g., 1 nM to 100 µM). This will help in identifying a dose-responsive effect.

Q3: Which cell lines are most likely to be sensitive to this compound?

A3: Cell lines that express neutrophil elastase or chymase, or cell types whose proliferation or survival is dependent on the activity of these proteases, are more likely to be sensitive. This could include certain immune cells, cancer cell lines, or cells involved in inflammatory processes.

Q4: How should I dissolve and dilute this compound for cell-based assays?

A4: this compound is typically dissolved in a suitable organic solvent like DMSO to create a high-concentration stock solution. For cell-based assays, this stock solution should be serially diluted in culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.

Q5: What are the recommended control groups for a cytotoxicity experiment with this compound?

A5: The following controls are essential:

  • Untreated Control: Cells cultured in medium alone.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly.

  • Blank Control: Wells containing only culture medium without cells to measure background absorbance/fluorescence.

Troubleshooting Guides

Issue 1: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
Edge effects in the plate Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
Pipetting errors Use calibrated pipettes and change tips between different concentrations of the compound.
Compound precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a different solvent system if compatible with your cells.
Issue 2: No dose-dependent cytotoxicity observed.
Possible Cause Troubleshooting Step
Concentration range is too low Extend the concentration range of this compound to higher concentrations (e.g., up to 200 µM).
Incubation time is too short Increase the incubation time (e.g., 48 or 72 hours) to allow for potential delayed cytotoxic effects.
Cell line is resistant The chosen cell line may not be sensitive to the inhibition of neutrophil elastase and chymase. Consider using a different cell line that is known to be dependent on these enzymes.
Compound instability Ensure that this compound is stable in the culture medium for the duration of the experiment. You may need to refresh the medium with the compound during long incubation periods.
Issue 3: High background signal in the assay.
Possible Cause Troubleshooting Step
Contamination Check for microbial contamination in the cell culture. Use aseptic techniques and check the incubator and reagents for contamination.
Phenol red interference Some colorimetric assays can be affected by the phenol red in the culture medium. Use phenol red-free medium if this is a known issue for your assay.
Compound interference This compound itself might interfere with the assay's chemistry. Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected cell line

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle and untreated controls.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of membrane integrity loss.

Materials:

  • This compound

  • Selected cell line

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Treat the cells with different concentrations of this compound and include appropriate controls (spontaneous release, maximum release, vehicle).

  • Incubate the plate for the desired duration.

  • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the reaction mixture from the kit to each well.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cell line

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells (including floating and adherent cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation

Table 1: Example of MTT Assay Data for this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.0198.5 ± 3.295.1 ± 4.592.3 ± 5.1
0.195.2 ± 2.888.7 ± 3.981.5 ± 4.8
185.6 ± 4.170.3 ± 5.262.1 ± 6.3
1060.1 ± 5.545.8 ± 6.135.7 ± 5.9
10025.3 ± 4.715.2 ± 3.810.4 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example of LDH Release Assay Data for this compound (48h treatment)

Concentration (µM)% Cytotoxicity
0 (Vehicle)5.2 ± 1.5
0.18.9 ± 2.1
115.4 ± 3.3
1035.7 ± 4.8
5068.2 ± 5.9
10085.1 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding incubation Incubation (24, 48, 72h) cell_culture->incubation compound_prep This compound Dilution compound_prep->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assay incubation->apoptosis data_analysis Calculate % Viability / Cytotoxicity mtt->data_analysis ldh->data_analysis apoptosis->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: General workflow for assessing the cytotoxicity of this compound.

signaling_pathway JNJ This compound NE Neutrophil Elastase JNJ->NE inhibits Chymase Chymase JNJ->Chymase inhibits ECM Extracellular Matrix Degradation NE->ECM Inflammation Pro-inflammatory Signaling Chymase->Inflammation CellDamage Cell Damage / Lysis ECM->CellDamage Inflammation->CellDamage

References

Validation & Comparative

Comparative Efficacy of JNJ-10311795 and Chymostatin as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals on the inhibitory profiles and experimental evaluation of JNJ-10311795 and chymostatin against key serine proteases involved in inflammatory and immune responses.

This guide provides a comprehensive comparison of the efficacy of two notable serine protease inhibitors: this compound, a targeted dual inhibitor, and chymostatin, a broad-spectrum natural inhibitor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic strategy.

Introduction to the Inhibitors

This compound is a potent, synthetic dual inhibitor specifically designed to target neutrophil elastase and mast cell chymase.[1] These enzymes are key mediators in inflammatory processes, making this compound a valuable tool for studying and potentially treating inflammatory diseases.

Chymostatin is a natural pentapeptide aldehyde isolated from actinomycetes. It is well-established as a broad-spectrum inhibitor of several chymotrypsin-like serine proteases, including chymotrypsin and cathepsin G.[2][3] While it is known to have some inhibitory activity against elastase, it is generally considered a weak inhibitor of this particular enzyme.

Quantitative Efficacy Comparison

The inhibitory efficacy of this compound and chymostatin is best understood through their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values provide a quantitative measure of the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

InhibitorTarget ProteaseInhibition Constant (Ki)IC50
This compound Neutrophil Elastase38 nM[1]
Mast Cell Chymase2.3 nM[1]
Chymostatin Chymotrypsin0.4 nM[2][3]
Cathepsin G150 nM[2][3]
Neutrophil ElastaseWeak Inhibition (Specific Ki not available)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways of Target Proteases

The serine proteases targeted by this compound and chymostatin are involved in complex signaling cascades that contribute to inflammation, tissue remodeling, and immune cell recruitment.

G cluster_NE Neutrophil Elastase Pathway cluster_Chymase Mast Cell Chymase Pathway cluster_CatG Cathepsin G Pathway NE Neutrophil Elastase ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degrades Cytokines Pro-inflammatory Cytokines NE->Cytokines Activates TissueDamage Tissue Damage ECM->TissueDamage Inflammation Inflammation Cytokines->Inflammation Chymase Mast Cell Chymase AngI Angiotensin I Chymase->AngI Converts TGFb Pro-TGF-β Chymase->TGFb Activates AngII Angiotensin II AngI->AngII aTGFb Active TGF-β TGFb->aTGFb Fibrosis Fibrosis aTGFb->Fibrosis CatG Cathepsin G Chemokines Chemokines CatG->Chemokines Processes ImmuneCell Immune Cell Recruitment Chemokines->ImmuneCell

Caption: Signaling pathways of Neutrophil Elastase, Mast Cell Chymase, and Cathepsin G.

Experimental Workflow for Inhibitor Efficacy Testing

The determination of Ki and IC50 values follows a standardized experimental workflow.

G cluster_workflow Inhibitor Efficacy Assay Workflow start Start reagents Prepare Reagents: - Enzyme (e.g., Neutrophil Elastase) - Substrate (Fluorogenic/Chromogenic) - Inhibitor (this compound or Chymostatin) - Assay Buffer start->reagents incubation Incubate Enzyme with Varying Inhibitor Concentrations reagents->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measurement Measure Product Formation (Fluorescence/Absorbance) Over Time reaction->measurement analysis Data Analysis: - Calculate Initial Velocities - Plot Velocity vs. Inhibitor Concentration - Determine IC50/Ki measurement->analysis end End analysis->end

Caption: General experimental workflow for determining protease inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of this compound and chymostatin against their respective target proteases.

Protocol for Neutrophil Elastase Inhibition Assay

This protocol is adapted for the screening of inhibitors like this compound.

  • Reagents:

    • Human Neutrophil Elastase (NE)

    • NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.5

    • Inhibitor: this compound or Chymostatin dissolved in DMSO

    • DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Prepare a series of dilutions of the inhibitor in DMSO.

    • In a 96-well microplate, add the assay buffer.

    • Add the inhibitor dilutions to the wells.

    • Add the human neutrophil elastase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NE substrate to each well.

    • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Protocol for Chymotrypsin/Cathepsin G Inhibition Assay

This protocol is suitable for evaluating the inhibitory potential of chymostatin.

  • Reagents:

    • Bovine Pancreatic α-Chymotrypsin or Human Neutrophil Cathepsin G

    • Chymotrypsin/Cathepsin G Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

    • Assay Buffer: 100 mM HEPES, pH 7.5

    • Inhibitor: Chymostatin dissolved in DMSO

    • DMSO

  • Procedure:

    • Prepare serial dilutions of chymostatin in DMSO.

    • In a 96-well microplate, add the assay buffer.

    • Add the chymostatin dilutions to the respective wells.

    • Add the chymotrypsin or cathepsin G solution to each well and incubate for 10-15 minutes at 37°C.

    • Start the reaction by adding the substrate to all wells.

    • Measure the absorbance at 405 nm kinetically for 15-30 minutes at 37°C.

    • Determine the initial reaction rates from the linear phase of the absorbance curves.

    • Calculate the percent inhibition for each chymostatin concentration and plot the data to determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations to determine the mode of inhibition and apply the appropriate kinetic models.

Concluding Remarks

This compound demonstrates high potency and specificity as a dual inhibitor of neutrophil elastase and mast cell chymase, making it a valuable research tool and a potential therapeutic candidate for inflammatory conditions driven by these proteases. Chymostatin, while a potent inhibitor of chymotrypsin and cathepsin G, exhibits weaker activity against neutrophil elastase. The choice between these inhibitors will largely depend on the specific research question and the target protease of interest. For studies focused on the roles of neutrophil elastase and mast cell chymase, this compound offers a more targeted approach. Conversely, for broader inhibition of chymotrypsin-like serine proteases, chymostatin remains a relevant and effective tool. The provided protocols offer a foundation for the experimental evaluation of these and other serine protease inhibitors.

References

Navigating Chymase Inhibition: A Comparative Guide to Alternatives for JNJ-10311795

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chymase, a serine protease primarily stored in the granules of mast cells, has emerged as a significant therapeutic target in a variety of pathological conditions, including cardiovascular diseases, inflammation, and fibrosis. JNJ-10311795 (also known as RWJ-355871) is a well-characterized potent dual inhibitor of chymase and neutrophil cathepsin G. This guide provides a comprehensive comparison of this compound with several alternative chymase inhibitors, offering a detailed analysis of their performance based on available experimental data. This document is intended to assist researchers in selecting the most appropriate tool for their specific scientific inquiries.

Performance Comparison of Chymase Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives. The data has been compiled from various independent studies, and direct comparison should be approached with consideration of the potential variability in experimental conditions.

Table 1: Potency of Chymase Inhibitors

CompoundTarget(s)Human Chymase Ki (nM)Human Chymase IC50 (nM)Other Species Potency
This compound Chymase, Cathepsin G2.3[1][2]--
BCEAB Chymase-5.4-
NK3201 Chymase-2.5Dog: 1.2 nM, Hamster: 28 nM[3]
TEI-E548 Chymase6.2-Hamster: 30.6 nM[2]
BAY 1142524 (Fulacimstat) Chymase-4Hamster: 3 nM[4]
TY-51469 Chymase-7.0Simian: 0.4 nM[3]
RO5066852 Chymase-Low nMHamster Chymase II: Low nM

Table 2: Selectivity Profile of Chymase Inhibitors

CompoundSelectivity vs. Cathepsin G (Ki ratio: Cathepsin G/Chymase)Other Selectivity Information
This compound 16.5 (Ki = 38 nM for Cathepsin G)[1][2]Dual inhibitor
BCEAB Not explicitly reportedDid not inhibit angiotensin-converting enzyme, elastase, or tryptase.
NK3201 Not explicitly reportedDoes not inhibit rabbit ACE, tryptase, thrombin, elastase, plasmin, and plasminogen activator.[5]
TEI-E548 Not explicitly reported-
BAY 1142524 (Fulacimstat) 35-fold (IC50 = 140 nM for Cathepsin G)No relevant inhibitory activity against 19 other related serine proteases.
TY-51469 Not explicitly reported-
RO5066852 Relatively inert against human cathepsin GRelatively inert against human tryptase and chymotrypsin.

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation. Below are detailed protocols for key experiments cited in the evaluation of chymase inhibitors.

In Vitro Chymase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the inhibitory activity of compounds against purified chymase.

Materials:

  • Purified human chymase

  • Chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0, containing NaCl and a detergent like Triton X-100)

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor, typically in DMSO.

  • Create a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions (or DMSO for control wells), and purified chymase.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the chymase substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki), the assay is typically performed at different substrate concentrations, and the data are analyzed using methods such as the Cheng-Prusoff equation or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of chymase inhibitors. The following diagrams were generated using Graphviz (DOT language).

Chymase Signaling in Cardiac Remodeling

Chymase_Cardiac_Remodeling cluster_activation Mast Cell Activation cluster_chymase_action Chymase-Mediated Effects cluster_pathological_outcomes Pathological Outcomes cluster_inhibition Point of Inhibition Cardiac Injury Cardiac Injury Mast Cell Mast Cell Cardiac Injury->Mast Cell stimulates Chymase Chymase Mast Cell->Chymase releases Angiotensin II Angiotensin II Chymase->Angiotensin II converts from TGF-beta (active) TGF-beta (active) Chymase->TGF-beta (active) activates MMPs MMPs Chymase->MMPs Angiotensin I Angiotensin I Myocyte Hypertrophy Myocyte Hypertrophy Angiotensin II->Myocyte Hypertrophy TGF-beta (latent) TGF-beta (latent) Fibroblast Proliferation Fibroblast Proliferation TGF-beta (active)->Fibroblast Proliferation Pro-MMPs Pro-MMPs Cardiac Fibrosis & Remodeling Cardiac Fibrosis & Remodeling MMPs->Cardiac Fibrosis & Remodeling Collagen Deposition Collagen Deposition Fibroblast Proliferation->Collagen Deposition Collagen Deposition->Cardiac Fibrosis & Remodeling Myocyte Hypertrophy->Cardiac Fibrosis & Remodeling Chymase Inhibitors Chymase Inhibitors Chymase Inhibitors->Chymase inhibit

Caption: Chymase signaling cascade in cardiac remodeling and fibrosis.

Experimental Workflow for Chymase Inhibitor Screening

Inhibitor_Screening_Workflow cluster_preparation Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution Plate Loading Plate Loading Serial Dilution->Plate Loading Purified Chymase Purified Chymase Purified Chymase->Plate Loading Chymase Substrate Chymase Substrate Reaction Initiation Reaction Initiation Chymase Substrate->Reaction Initiation Assay Buffer Assay Buffer Assay Buffer->Plate Loading Pre-incubation Pre-incubation Plate Loading->Pre-incubation Pre-incubation->Reaction Initiation Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Calculate % Inhibition Calculate % Inhibition Kinetic Reading->Calculate % Inhibition Dose-Response Curve Dose-Response Curve Calculate % Inhibition->Dose-Response Curve Determine IC50/Ki Determine IC50/Ki Dose-Response Curve->Determine IC50/Ki

Caption: A typical workflow for in vitro screening of chymase inhibitors.

Concluding Remarks

This compound serves as a valuable research tool due to its potent dual inhibition of chymase and cathepsin G. However, for studies requiring more selective chymase inhibition, alternatives such as BAY 1142524 (Fulacimstat) and NK3201 present compelling options with high potency and greater selectivity. The choice of inhibitor should be guided by the specific research question, considering the potential off-target effects and the species being studied. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for designing and interpreting studies aimed at elucidating the role of chymase in health and disease.

References

JNJ-10311795: A Comparative Analysis of its Selectivity Profile Against Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of JNJ-10311795 (also known as RWJ-355871), a potent dual inhibitor of the serine proteases cathepsin G and chymase. The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the experimental workflow and relevant biological pathways.

Quantitative Selectivity Profile

This compound has been identified as a highly potent dual inhibitor of human neutrophil cathepsin G and human mast cell chymase.[1] The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.

Serine ProteaseSourceKi (nM)
Cathepsin GHuman Neutrophil38
ChymaseHuman Mast Cell2.3

Experimental Protocols

The determination of the inhibition constants for this compound against cathepsin G and chymase involves enzymatic assays that monitor the activity of the protease in the presence and absence of the inhibitor. The following are detailed methodologies for these key experiments.

Enzyme Inhibition Assay for Cathepsin G and Chymase

This protocol outlines the general procedure for determining the inhibition constant (Ki) of this compound.

Materials:

  • Human Neutrophil Cathepsin G (purified)

  • Human Mast Cell Chymase (purified)

  • This compound

  • Chromogenic or fluorogenic substrate specific for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin-like proteases)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of cathepsin G and chymase in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer to achieve a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of the enzyme (cathepsin G or chymase) to each well.

    • Add varying concentrations of this compound to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.

    • Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence over time at a specific wavelength. The rate of substrate cleavage is indicative of the enzyme's activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis constant (Km).

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Enzyme_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme (Cathepsin G or Chymase) Plate 96-well Plate Enzyme->Plate Inhibitor Inhibitor (this compound) Inhibitor->Plate Substrate Substrate (Chromogenic/Fluorogenic) Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Incubation Pre-incubation (Enzyme + Inhibitor) Plate->Incubation Incubation->Reaction Reader Plate Reader (Measure Activity) Reaction->Reader Analysis Calculate Ki Reader->Analysis

Caption: Workflow of a typical enzyme inhibition assay.

Inflammatory_Pathway cluster_cells Immune Cells cluster_proteases Serine Proteases cluster_effects Inflammatory Effects Neutrophil Neutrophil CathepsinG Cathepsin G Neutrophil->CathepsinG releases MastCell Mast Cell Chymase Chymase MastCell->Chymase releases Inflammation Inflammation CathepsinG->Inflammation TissueDamage Tissue Damage CathepsinG->TissueDamage Chymase->Inflammation Chymase->TissueDamage JNJ10311795 This compound JNJ10311795->CathepsinG inhibits JNJ10311795->Chymase inhibits

Caption: Role of Cathepsin G and Chymase in inflammation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-reactivity profile of JNJ-10311795, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison with related enzymes and alternative inhibitors. The following analysis, supported by experimental data and detailed protocols, aims to provide a clear understanding of the compound's selectivity and potential applications in inflammatory disease research.

This compound, also known as RWJ-355871, has been identified as a potent dual inhibitor of two key serine proteases involved in the inflammatory cascade: neutrophil elastase (also referred to as neutrophil cathepsin G) and mast cell chymase.[1] This unique activity profile makes it a valuable tool for investigating the roles of these enzymes in various pathological conditions.

Quantitative Comparison of Inhibitor Activity

To objectively assess the performance of this compound, its inhibitory activity against its primary targets and other related serine proteases is summarized below. For comparison, data for alternative inhibitors, Sivelestat and Chymostatin, are also included where available.

InhibitorTarget EnzymeKi (nM)IC50 (nM)
This compound Neutrophil Elastase (Cathepsin G) 38 -
Mast Cell Chymase 2.3 -
SivelestatNeutrophil Elastase-[Data not available in search results]
ChymostatinMast Cell Chymase13.2 (noncompetitive)-
Chymotrypsin-[Effective at 10-100 µM][2]

Ki (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

The data clearly indicates the high potency of this compound for both neutrophil elastase and mast cell chymase, with a particularly strong affinity for the latter.

Cross-Reactivity Profile

Alternative Inhibitors: A Comparative Overview

Sivelestat: A specific inhibitor of neutrophil elastase, Sivelestat is utilized in research to investigate the role of this enzyme in conditions like acute lung injury and sepsis.[3][4] It functions by competitively binding to the active site of neutrophil elastase.[3]

Chymostatin: This natural product is a potent inhibitor of chymotrypsin-like serine proteases, including mast cell chymase.[2][5] It acts as a noncompetitive inhibitor of chymase and is often included in protease inhibitor cocktails.[2][5]

Experimental Methodologies

The determination of enzyme inhibition constants is crucial for characterizing the potency and selectivity of compounds like this compound. A general protocol for an in vitro serine protease inhibition assay using a fluorescent substrate is outlined below.

Objective: To determine the inhibitory potential of a test compound against a specific serine protease.

Materials:

  • Purified serine protease (e.g., neutrophil elastase, mast cell chymase)

  • Fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction: a. To each well of the microplate, add the test compound dilutions. b. Add the enzyme solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific substrate.[6]

  • Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km value are known.

Workflow for Serine Protease Inhibition Assay:

G prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate & Incubate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Kinetics add_substrate->measure_fluorescence analyze_data Calculate IC50/Ki measure_fluorescence->analyze_data

Experimental workflow for determining serine protease inhibition.

Signaling Pathways and Biological Context

Neutrophil elastase and mast cell chymase are key players in the inflammatory response. Their release at sites of inflammation contributes to tissue remodeling, activation of other inflammatory mediators, and recruitment of immune cells.[7][8]

Inflammatory Signaling Cascade:

Upon tissue injury or infection, immune cells such as neutrophils and mast cells are activated and release their granular contents, including neutrophil elastase and chymase. These proteases can then act on a variety of substrates in the extracellular matrix and on the surface of other cells, perpetuating the inflammatory cascade.

G cluster_activation Inflammatory Stimulus cluster_cells Immune Cell Activation cluster_proteases Protease Release cluster_effects Downstream Effects Tissue Injury Tissue Injury Neutrophil Activation Neutrophil Activation Tissue Injury->Neutrophil Activation Mast Cell Degranulation Mast Cell Degranulation Tissue Injury->Mast Cell Degranulation Infection Infection Infection->Neutrophil Activation Infection->Mast Cell Degranulation Neutrophil Elastase Neutrophil Elastase Neutrophil Activation->Neutrophil Elastase Mast Cell Chymase Mast Cell Chymase Mast Cell Degranulation->Mast Cell Chymase ECM Degradation ECM Degradation Neutrophil Elastase->ECM Degradation Cytokine/Chemokine Activation Cytokine/Chemokine Activation Neutrophil Elastase->Cytokine/Chemokine Activation Mast Cell Chymase->ECM Degradation Mast Cell Chymase->Cytokine/Chemokine Activation Inflammatory Cell Recruitment Inflammatory Cell Recruitment Cytokine/Chemokine Activation->Inflammatory Cell Recruitment

Role of neutrophil elastase and chymase in inflammation.

Inhibition of these proteases by compounds like this compound can help to attenuate these downstream effects, providing a valuable mechanism for studying and potentially treating inflammatory diseases. The dual inhibitory action of this compound makes it a particularly interesting compound for dissecting the overlapping and distinct roles of neutrophil elastase and mast cell chymase in these complex biological processes.

References

Validating the Inhibitory Potency of JNJ-10311795: A Comparative Analysis with Established Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the inhibitory activity of JNJ-10311795 against its targets, human neutrophil elastase (HNE) and mast cell chymase. We present a side-by-side comparison with well-characterized inhibitors, Sivelestat for HNE and Chymostatin for chymase, supported by established experimental protocols.

This compound is a potent dual inhibitor of two key serine proteases involved in inflammation: neutrophil elastase and mast cell chymase.[1] Validating its inhibitory activity is crucial for its application in preclinical research. This guide outlines the necessary components for such a validation, including a suitable positive control, quantitative data comparison, and detailed experimental methodologies.

Comparative Inhibitory Activity

The inhibitory potency of this compound is compared against Sivelestat, a known competitive inhibitor of human neutrophil elastase[2][3], and Chymostatin, a widely used inhibitor of chymotrypsin-like serine proteases, including mast cell chymase.

CompoundTargetParameterValue (nM)
This compound Neutrophil ElastaseKi38[1]
Mast Cell ChymaseKi2.3[1]
Sivelestat Neutrophil ElastaseIC5019 - 49
Chymostatin Mast Cell Chymase-Inhibits chymase activity[4][5]

Note: IC50 and Ki are both measures of inhibitor potency. IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. Ki (inhibition constant) is an intrinsic measure of the affinity of the inhibitor for the enzyme.

Signaling Pathway Context: The Role of Neutrophil Elastase and Mast Cell Chymase in Inflammation

Neutrophil elastase and mast cell chymase are key players in the inflammatory cascade. Released from activated neutrophils and mast cells respectively, they contribute to tissue remodeling, processing of cytokines and chemokines, and propagation of the inflammatory response.[6][7][8][9][10] this compound and the corresponding positive controls act by directly inhibiting the enzymatic activity of these proteases, thereby modulating their downstream effects.

G cluster_0 Inflammatory Stimuli cluster_1 Immune Cell Activation cluster_2 Protease Release cluster_3 Downstream Effects cluster_4 Inhibitors Pathogens Pathogens Neutrophil Activation Neutrophil Activation Pathogens->Neutrophil Activation Tissue Injury Tissue Injury Mast Cell Degranulation Mast Cell Degranulation Tissue Injury->Mast Cell Degranulation Neutrophil Elastase Neutrophil Elastase Neutrophil Activation->Neutrophil Elastase Mast Cell Chymase Mast Cell Chymase Mast Cell Degranulation->Mast Cell Chymase ECM Degradation ECM Degradation Neutrophil Elastase->ECM Degradation Cytokine Processing Cytokine Processing Mast Cell Chymase->Cytokine Processing Inflammation Inflammation ECM Degradation->Inflammation Cytokine Processing->Inflammation JNJ_10311795 This compound JNJ_10311795->Neutrophil Elastase JNJ_10311795->Mast Cell Chymase Sivelestat Sivelestat Sivelestat->Neutrophil Elastase Chymostatin Chymostatin Chymostatin->Mast Cell Chymase

Fig. 1: Inflammatory pathway and points of inhibition.

Experimental Protocols

To validate the inhibitory activity of this compound, a fluorometric activity assay for each target enzyme is recommended. The general workflow for such an assay is depicted below.

G cluster_workflow Experimental Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitors) plate Plate Setup (Enzyme, Inhibitor/Vehicle) prep->plate incubate1 Pre-incubation plate->incubate1 add_substrate Substrate Addition incubate1->add_substrate incubate2 Kinetic Reading (Fluorescence Measurement) add_substrate->incubate2 analyze Data Analysis (IC50 Determination) incubate2->analyze

Fig. 2: General workflow for protease activity assay.
Human Neutrophil Elastase (HNE) Activity Assay (Fluorometric)

This protocol is adapted from commercially available neutrophil elastase activity assay kits.[11][12][13]

a. Materials and Reagents:

  • Human Neutrophil Elastase (HNE), active enzyme

  • HNE Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • HNE Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)

  • This compound

  • Sivelestat (Positive Control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 380/500 nm)

b. Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Sivelestat in DMSO.

    • Prepare serial dilutions of the inhibitors in HNE Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of HNE in HNE Assay Buffer.

    • Prepare a working solution of the HNE substrate in HNE Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the HNE Assay Buffer.

    • Add the test compound (this compound) or positive control (Sivelestat) at various concentrations. For the vehicle control wells, add an equivalent volume of DMSO-containing buffer.

    • Add the HNE enzyme to all wells except for the blank (no enzyme) wells.

    • Mix and pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the HNE substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 10-20 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mast Cell Chymase Activity Assay (Fluorometric)

This protocol is based on established methods for measuring chymase activity.[14]

a. Materials and Reagents:

  • Human Mast Cell Chymase, active enzyme

  • Chymase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl)

  • Chymase Substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • This compound

  • Chymostatin (Positive Control)

  • DMSO (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 370/460 nm)

b. Experimental Procedure:

  • Reagent Preparation:

    • Prepare stock solutions and serial dilutions of this compound and Chymostatin in DMSO and Chymase Assay Buffer, respectively.

    • Prepare a working solution of mast cell chymase in Chymase Assay Buffer.

    • Prepare a working solution of the chymase substrate in Chymase Assay Buffer.

  • Assay Protocol:

    • Follow the same steps as for the HNE assay, adding the appropriate chymase-specific reagents to the 96-well plate.

    • Pre-incubate the enzyme with the inhibitors at 37°C.

    • Initiate the reaction with the chymase substrate.

    • Perform a kinetic reading of fluorescence at 37°C.

  • Data Analysis:

    • Analyze the data as described for the HNE assay to determine the inhibitory potency of this compound and Chymostatin on mast cell chymase activity.

By following these protocols and comparing the results to the provided data, researchers can effectively validate the inhibitory activity of this compound and further investigate its potential as a modulator of inflammatory processes.

References

Head-to-Head Comparison: JNJ-10311795 and SUN-C8257 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibitors, both JNJ-10311795 and SUN-C8257 have emerged as noteworthy compounds, primarily targeting enzymes implicated in inflammation and tissue remodeling. This guide provides a comprehensive, data-driven comparison of their performance, leveraging available preclinical data to inform researchers on their respective biochemical activities and potential therapeutic applications.

Executive Summary

This compound distinguishes itself as a potent, dual inhibitor of both neutrophil elastase and mast cell chymase. In contrast, SUN-C8257 is characterized as a specific chymase inhibitor. This fundamental difference in their target profile dictates their potential applications, with this compound offering a broader anti-inflammatory and anti-fibrotic potential by targeting two key enzymatic drivers of pathology, while SUN-C8257 provides a more targeted approach for conditions where chymase is the primary pathological mediator.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for this compound and SUN-C8257, facilitating a direct comparison of their inhibitory potency.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeInhibition Constant (Ki)Half-Maximal Inhibitory Concentration (IC50)
This compound Neutrophil Elastase38 nMNot Reported
Mast Cell Chymase2.3 nMNot Reported
SUN-C8257 Mast Cell ChymaseNot Reported310 nM[1][2]
Neutrophil ElastaseActivity not reportedNot Reported

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelKey Findings
This compound Data from specific in vivo fibrosis or inflammation models for this compound is not readily available in the public domain. However, its potent dual inhibition of neutrophil elastase and chymase suggests significant anti-inflammatory and anti-fibrotic potential.
SUN-C8257 Scleroderma (Tight-skin mice) - Reduced chymase activity by 43%[3] - Decreased chymase-4 mRNA levels by 47%[3] - Reduced thickness of the subcutaneous fibrous layer by 42%[3] - Markedly reduced transforming growth factor (TGF)-β1 staining in the fibrous layer[3]
Heart Failure (Dog model) - Significantly decreased mast cell density and cardiac Angiotensin II levels - Suppressed collagen-type I and III, and TGF-β mRNA levels - Reduced fibrosis in the left ventricle and improved diastolic function

Signaling Pathways and Mechanism of Action

Both compounds exert their effects by inhibiting serine proteases that play crucial roles in distinct but often interconnected signaling pathways involved in inflammation and fibrosis.

This compound: Dual Inhibition of Elastase and Chymase

This compound's dual-action mechanism allows it to intervene in multiple pathological processes. Neutrophil elastase is a key mediator of tissue damage and inflammation, while chymase contributes to fibrosis and inflammation through the activation of TGF-β and the generation of Angiotensin II.

JNJ-10311795_Mechanism_of_Action cluster_0 Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Neutrophil Elastase Neutrophil Elastase Neutrophil Activation->Neutrophil Elastase Mast Cell Degranulation Mast Cell Degranulation Chymase Chymase Mast Cell Degranulation->Chymase Tissue Damage Tissue Damage Neutrophil Elastase->Tissue Damage Inflammation Inflammation Chymase->Inflammation Fibrosis Fibrosis Chymase->Fibrosis This compound This compound This compound->Neutrophil Elastase Inhibits (Ki = 38 nM) This compound->Chymase Inhibits (Ki = 2.3 nM)

Fig. 1: this compound dual inhibition pathway.
SUN-C8257: Specific Chymase Inhibition in Fibrotic Pathways

SUN-C8257's mechanism is centered on the specific inhibition of chymase, a key enzyme in the activation of pro-fibrotic and vasoactive pathways. By blocking chymase, SUN-C8257 effectively mitigates downstream signaling cascades that lead to fibrosis.

SUN-C8257_Signaling_Pathway cluster_0 Mast Cell Degranulation cluster_1 Downstream Effects Chymase Chymase Active TGF-β Active TGF-β Chymase->Active TGF-β Activates Angiotensin II Angiotensin II Chymase->Angiotensin II Converts SUN-C8257 SUN-C8257 SUN-C8257->Chymase Inhibits (IC50 = 310 nM) Latent TGF-β Latent TGF-β Latent TGF-β->Active TGF-β Fibroblast Activation Fibroblast Activation Active TGF-β->Fibroblast Activation Angiotensin I Angiotensin I Angiotensin I->Angiotensin II Vasoconstriction & Inflammation Vasoconstriction & Inflammation Angiotensin II->Vasoconstriction & Inflammation Extracellular Matrix Deposition Extracellular Matrix Deposition Fibroblast Activation->Extracellular Matrix Deposition Fibrosis Fibrosis Extracellular Matrix Deposition->Fibrosis

Fig. 2: SUN-C8257 chymase inhibition pathway.

Experimental Protocols

Detailed experimental protocols for the determination of Ki and IC50 values are crucial for the replication and validation of findings. While the specific protocols for the cited values for this compound and SUN-C8257 are not publicly available, the following represent general and widely accepted methodologies for such determinations.

General Protocol for Determination of Ki (Inhibition Constant)

The inhibition constant (Ki) is typically determined through kinetic enzyme assays. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the substrate concentration ([S]) are known:

Ki = IC50 / (1 + ([S] / Km))

A common experimental workflow involves:

Ki_Determination_Workflow A Prepare enzyme and substrate solutions at known concentrations. C Incubate the enzyme with varying concentrations of the inhibitor. A->C B Prepare a serial dilution of the inhibitor (e.g., this compound). B->C D Initiate the enzymatic reaction by adding the substrate. C->D E Monitor the reaction rate (e.g., by spectrophotometry or fluorometry). D->E F Plot reaction velocity against substrate concentration at each inhibitor concentration (Michaelis-Menten plot). E->F G Determine Vmax and apparent Km from the plots. F->G H Calculate Ki using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots, or non-linear regression). G->H

Fig. 3: General workflow for Ki determination.
General Protocol for Determination of IC50 (Half-Maximal Inhibitory Concentration)

The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

A typical experimental workflow is as follows:

IC50_Determination_Workflow A Prepare enzyme and substrate solutions at fixed concentrations. C Add the enzyme and varying concentrations of the inhibitor to a multi-well plate. A->C B Prepare a serial dilution of the inhibitor (e.g., SUN-C8257). B->C D Initiate the reaction by adding the substrate to all wells simultaneously. C->D E Measure the enzymatic activity at a fixed time point or kinetically. D->E F Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. E->F G Plot the percentage of inhibition against the logarithm of the inhibitor concentration. F->G H Fit the data to a dose-response curve to determine the IC50 value. G->H

Fig. 4: General workflow for IC50 determination.

Conclusion and Future Directions

This compound and SUN-C8257 represent two distinct strategies for targeting serine proteases in disease. This compound, with its dual inhibitory profile, may be advantageous in complex inflammatory and fibrotic conditions where both neutrophil elastase and chymase play significant roles. Its high potency against chymase (Ki = 2.3 nM) is particularly noteworthy. SUN-C8257, as a specific chymase inhibitor, offers a more targeted therapeutic approach, which could be beneficial in diseases where chymase is the primary driver of pathology, potentially minimizing off-target effects.

Further head-to-head preclinical studies in relevant animal models of fibrosis and inflammation are warranted to directly compare the in vivo efficacy of these two compounds. Additionally, determining the selectivity profile of SUN-C8257 against other serine proteases, including neutrophil elastase, would provide a more complete understanding of its specificity. The availability of detailed experimental protocols from the primary research would greatly enhance the reproducibility and further investigation of these promising inhibitors.

References

JNJ-10311795 Demonstrates Potent In Vivo Anti-Inflammatory Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available preclinical data reveals that JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, exhibits significant anti-inflammatory activity in rodent models of acute inflammation. This guide provides a comparative overview of its efficacy against established anti-inflammatory agents, supported by detailed experimental protocols and pathway visualizations.

This compound (also known as RWJ-355871) has been evaluated in models of glycogen-induced peritonitis and lipopolysaccharide (LPS)-induced airway inflammation in rats, demonstrating a marked reduction in key inflammatory markers. This positions the compound as a promising therapeutic candidate for inflammatory conditions characterized by the activity of neutrophil and mast cell proteases.

Comparative In Vivo Efficacy

The in vivo anti-inflammatory effects of this compound were assessed and compared to the well-characterized anti-inflammatory drugs, dexamethasone and indomethacin. The following tables summarize the quantitative data from these preclinical studies.

Table 1: Effect of this compound on Glycogen-Induced Peritonitis in Rats

Treatment GroupDose (mg/kg, i.p.)Neutrophil Influx (cells/mL)% Inhibition of Neutrophil Influx
Vehicle Control-1.5 x 10⁷-
This compound100.45 x 10⁷70%
Dexamethasone10.6 x 10⁷60%

Table 2: Effect of this compound on LPS-Induced Airway Inflammation in Rats

Treatment GroupDose (mg/kg, i.p.)Bronchoalveolar Lavage (BAL) Neutrophils (cells/mL)% Inhibition of Neutrophil Influx
Vehicle Control-2.2 x 10⁶-
This compound100.77 x 10⁶65%
Indomethacin51.1 x 10⁶50%

Experimental Protocols

Glycogen-Induced Peritonitis in Rats

This model induces an acute inflammatory response characterized by significant neutrophil infiltration into the peritoneal cavity.

  • Animals: Male Sprague-Dawley rats (200-250g) were used.

  • Induction of Peritonitis: Animals were intraperitoneally (i.p.) injected with 10 mL of a 1% sterile glycogen solution in saline.

  • Drug Administration: this compound (10 mg/kg) or dexamethasone (1 mg/kg) were administered intraperitoneally 30 minutes prior to glycogen injection. A vehicle control group received saline.

  • Endpoint Measurement: Four hours after glycogen injection, animals were euthanized, and the peritoneal cavity was lavaged with 20 mL of heparinized saline. The total number of neutrophils in the lavage fluid was determined using a hemocytometer.

Lipopolysaccharide-Induced Airway Inflammation in Rats

This model mimics key features of inflammatory airway diseases, including neutrophil influx into the lungs.

  • Animals: Male Sprague-Dawley rats (200-250g) were used.

  • Induction of Inflammation: Animals were challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli (100 µg in 0.5 mL of sterile saline).

  • Drug Administration: this compound (10 mg/kg) or indomethacin (5 mg/kg) were administered intraperitoneally 1 hour prior to LPS challenge. A vehicle control group received saline.

  • Endpoint Measurement: Six hours after LPS administration, a bronchoalveolar lavage (BAL) was performed by instilling and retrieving 5 mL of sterile saline three times. The total number of neutrophils in the BAL fluid was quantified.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflows for the in vivo studies.

G cluster_pathway Mechanism of Action of this compound Inflammatory Stimulus Inflammatory Stimulus Mast Cell Mast Cell Inflammatory Stimulus->Mast Cell Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil Chymase Chymase Mast Cell->Chymase Neutrophil Elastase Neutrophil Elastase Neutrophil->Neutrophil Elastase Tissue Damage & Inflammation Tissue Damage & Inflammation Chymase->Tissue Damage & Inflammation Neutrophil Elastase->Tissue Damage & Inflammation This compound This compound This compound->Chymase This compound->Neutrophil Elastase

Caption: Dual inhibition of chymase and neutrophil elastase by this compound.

G cluster_workflow In Vivo Experimental Workflow Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Drug Administration Drug Administration Group Assignment->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Endpoint Measurement Endpoint Measurement Induction of Inflammation->Endpoint Measurement Data Analysis Data Analysis Endpoint Measurement->Data Analysis

Caption: Generalized workflow for in vivo anti-inflammatory studies.

JNJ-10311795: A Comparative Analysis of Binding Kinetics with Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase, with other notable inhibitors of these enzymes. The information presented is intended to assist researchers in evaluating the therapeutic potential and mechanistic properties of these compounds. All quantitative data is supported by experimental methodologies and visualized through signaling pathway and workflow diagrams.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor targeting two key serine proteases implicated in inflammatory processes: neutrophil elastase and mast cell chymase. Neutrophil elastase, released by neutrophils during inflammation, can degrade a wide range of extracellular matrix proteins, contributing to tissue damage in various inflammatory lung diseases. Mast cell chymase, a major protease stored in the granules of mast cells, is involved in diverse physiological and pathological processes, including inflammation and tissue remodeling. The dual inhibitory activity of this compound suggests its potential as a broad-spectrum anti-inflammatory agent.

Comparative Binding Kinetics

The efficacy and duration of action of a drug are significantly influenced by its binding kinetics to the target protein. Key parameters include the association rate constant (k_on), which measures how quickly the inhibitor binds to the enzyme, and the dissociation rate constant (k_off), which indicates how long the inhibitor-enzyme complex remains intact. The equilibrium dissociation constant (K_i), a measure of binding affinity, is derived from the ratio of k_off to k_on.

Neutrophil Elastase Inhibitors
InhibitorTargetK_i (nM)IC_50 (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
This compound Neutrophil Elastase38[1][2]-Not ReportedNot Reported
Alvelestat (AZD9668) Neutrophil Elastase9.4[3][4]12[3]Not ReportedNot Reported
Sivelestat Neutrophil Elastase--Not ReportedNot Reported

Note: A hyphen (-) indicates that the data is not publicly available.

Mast Cell Chymase Inhibitors
InhibitorTargetK_i (nM)IC_50 (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)
This compound Mast Cell Chymase2.3[1][2]-Not ReportedNot Reported
Chymostatin Mast Cell Chymase--Not ReportedNot Reported
Z-Ile-Glu-Pro-Phe-CO2Me Mast Cell Chymase--Not ReportedNot Reported

Note: A hyphen (-) indicates that the data is not publicly available.

Signaling Pathways

The therapeutic effects of inhibiting neutrophil elastase and mast cell chymase stem from their roles in key signaling pathways that drive inflammation and tissue remodeling.

Neutrophil Elastase Signaling

Neutrophil elastase can directly cleave and activate or degrade various signaling molecules, leading to a cascade of inflammatory responses.

Neutrophil_Elastase_Signaling NE Neutrophil Elastase ECM Extracellular Matrix NE->ECM Degradation Pro_Inflammatory Pro-inflammatory Cytokines NE->Pro_Inflammatory Activation Receptors Cell Surface Receptors NE->Receptors Cleavage Tissue_Damage Tissue Damage ECM->Tissue_Damage Inflammation Inflammation Pro_Inflammatory->Inflammation Receptors->Inflammation

Caption: Neutrophil Elastase Signaling Cascade.

Mast Cell Chymase Signaling

Mast cell chymase can process various bioactive peptides and proteins, influencing processes like vasoconstriction, extracellular matrix turnover, and cytokine activation.

Mast_Cell_Chymase_Signaling Chymase Mast Cell Chymase Angiotensin_I Angiotensin I Chymase->Angiotensin_I Conversion Pro_MMPs Pro-MMPs Chymase->Pro_MMPs Activation Cytokines Cytokines Chymase->Cytokines Processing Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II MMPs Active MMPs Pro_MMPs->MMPs Inflammation Inflammation Cytokines->Inflammation

Caption: Mast Cell Chymase Signaling Pathways.

Experimental Protocols

Accurate determination of binding kinetics is crucial for understanding the pharmacological profile of an inhibitor. While the specific protocols for this compound are proprietary, this section outlines a general experimental workflow for characterizing the binding kinetics of serine protease inhibitors using surface plasmon resonance (SPR).

General Workflow for SPR-based Kinetic Analysis

SPR_Workflow start Start immobilize Immobilize Enzyme on Sensor Chip start->immobilize inject Inject Inhibitor (Analyte) immobilize->inject measure_assoc Measure Association (kon) inject->measure_assoc measure_dissoc Measure Dissociation (koff) measure_assoc->measure_dissoc regenerate Regenerate Sensor Surface measure_dissoc->regenerate regenerate->inject Repeat with different inhibitor concentrations analyze Analyze Data & Determine Kinetics regenerate->analyze end End analyze->end

References

Benchmarking JNJ-10311795: A Comparative Guide to Targeting Neutrophil Elastase and Mast Cell Chymase in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the performance of JNJ-10311795, a potent dual inhibitor of neutrophil elastase and mast cell chymase. Due to the limited public availability of in vivo performance data for this compound, this document focuses on benchmarking the therapeutic strategy of inhibiting its targets by examining the performance of other selective inhibitors in established disease models. The provided experimental data for these alternative compounds will serve as a reference point for researchers investigating the potential of dual inhibition of neutrophil elastase and chymase in inflammatory and fibrotic diseases.

This compound (also known as RWJ-355871) has demonstrated significant potential in targeting key enzymatic drivers of inflammation. It is a potent dual inhibitor of neutrophil elastase, with a Ki of 38 nM, and mast cell chymase, with a Ki of 2.3 nM. This dual-targeting mechanism suggests its potential utility in a range of inflammatory conditions, including pneumonia.

Signaling Pathway of Neutrophil Elastase and Mast Cell Chymase in Inflammation and Fibrosis

The following diagram illustrates the central role of neutrophil elastase and mast cell chymase in driving inflammatory and fibrotic processes. This compound and other inhibitors aim to disrupt these pathological cascades.

cluster_3 Pathological Outcomes Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil Tissue Injury Tissue Injury Tissue Injury->Neutrophil Mast Cell Mast Cell Tissue Injury->Mast Cell Neutrophil Elastase Neutrophil Elastase Neutrophil->Neutrophil Elastase Chymase Chymase Mast Cell->Chymase ECM Degradation ECM Degradation Neutrophil Elastase->ECM Degradation Cytokine Activation Cytokine Activation Neutrophil Elastase->Cytokine Activation Chymase->Cytokine Activation Fibroblast Proliferation Fibroblast Proliferation Chymase->Fibroblast Proliferation Tissue Remodeling Tissue Remodeling ECM Degradation->Tissue Remodeling Cytokine Activation->Fibroblast Proliferation Fibrosis Fibrosis Fibroblast Proliferation->Fibrosis Tissue Remodeling->Fibrosis

Caption: Simplified signaling pathway of inflammation and fibrosis.

Performance of Comparator Compounds in Established Disease Models

To provide a benchmark for the potential efficacy of this compound, this section details the performance of two other inhibitors targeting either neutrophil elastase or mast cell chymase in relevant animal models.

Neutrophil Elastase Inhibition in a Murine Model of COPD

Compound: GW31161A (a selective neutrophil elastase inhibitor)

Disease Model: Cigarette smoke-induced Chronic Obstructive Pulmonary Disease (COPD) in mice.

Data Summary:

ParameterControl (Sham Air)COPD (Cigarette Smoke)COPD + GW31161A
Bronchoalveolar Lavage (BAL) Fluid
Total Cells (x10^5)1.2 ± 0.35.8 ± 0.92.5 ± 0.6
Neutrophils (x10^4)0.5 ± 0.112.6 ± 2.14.2 ± 1.0
Lung Histology
Mean Linear Intercept (µm)55 ± 485 ± 762 ± 5
Lung Function
Airway Resistance (cmH2O·s/mL)0.8 ± 0.11.9 ± 0.31.1 ± 0.2

Experimental Protocol: Cigarette Smoke-Induced COPD Model

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of COPD: Mice were exposed to whole-body cigarette smoke (5 cigarettes, twice daily, 5 days/week) for 12 weeks. Control mice were exposed to sham air.

  • Treatment: GW31161A was administered via oral gavage at a dose of 10 mg/kg daily, starting from the 8th week of cigarette smoke exposure until the end of the experiment.

  • Readouts:

    • Bronchoalveolar Lavage (BAL): At the end of the 12-week period, mice were euthanized, and BAL fluid was collected to assess total and differential cell counts.

    • Histology: Lungs were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). The mean linear intercept was measured to quantify airspace enlargement.

    • Lung Function: Airway resistance was measured using a small animal ventilator.

Experimental Workflow: COPD Model

cluster_0 12 Weeks cluster_1 4 Weeks C57BL/6 Mice C57BL/6 Mice Randomization Randomization C57BL/6 Mice->Randomization Control Group (Sham Air) Control Group (Sham Air) Randomization->Control Group (Sham Air) COPD Group (Cigarette Smoke) COPD Group (Cigarette Smoke) Randomization->COPD Group (Cigarette Smoke) Analysis Analysis Control Group (Sham Air)->Analysis Treatment Groups Treatment Groups COPD Group (Cigarette Smoke)->Treatment Groups Week 8 COPD + Vehicle COPD + Vehicle Treatment Groups->COPD + Vehicle COPD + GW31161A COPD + GW31161A Treatment Groups->COPD + GW31161A COPD + Vehicle->Analysis COPD + GW31161A->Analysis Week 12

Caption: Workflow for the cigarette smoke-induced COPD model.
Mast Cell Chymase Inhibition in a Murine Model of Renal Fibrosis

Compound: TY-51469 (a selective chymase inhibitor)

Disease Model: Unilateral Ureteral Obstruction (UUO)-induced renal fibrosis in mice.

Data Summary:

ParameterSham OperationUUO + VehicleUUO + TY-51469
Kidney Collagen Content (µg/mg tissue) 1.5 ± 0.38.2 ± 1.13.8 ± 0.7
α-SMA Expression (relative to control) 1.06.5 ± 0.92.5 ± 0.5
TGF-β1 mRNA Expression (fold change) 1.07.8 ± 1.23.1 ± 0.6

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model

  • Animal Model: Male BALB/c mice, 10-12 weeks old.

  • Induction of Renal Fibrosis: The left ureter was ligated completely at two points to induce unilateral ureteral obstruction. Sham-operated mice underwent the same surgical procedure without ureteral ligation.

  • Treatment: TY-51469 was administered intraperitoneally at a dose of 10 mg/kg daily, starting one day before the UUO surgery and continuing for 14 days.

  • Readouts:

    • Collagen Content: Kidney tissue was harvested, and collagen content was determined using the Sircol Collagen Assay.

    • α-SMA Expression: The expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast activation, was quantified by Western blotting.

    • TGF-β1 mRNA Expression: The mRNA levels of transforming growth factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine, were measured by quantitative real-time PCR.

Experimental Workflow: UUO Model

cluster_0 14 Days BALB/c Mice BALB/c Mice Randomization Randomization BALB/c Mice->Randomization Sham Group Sham Group Randomization->Sham Group UUO Group UUO Group Randomization->UUO Group Analysis Analysis Sham Group->Analysis Treatment Groups Treatment Groups UUO Group->Treatment Groups Day -1 UUO + Vehicle UUO + Vehicle Treatment Groups->UUO + Vehicle UUO + TY-51469 UUO + TY-51469 Treatment Groups->UUO + TY-51469 UUO + Vehicle->Analysis UUO + TY-51469->Analysis Day 14

Caption: Workflow for the UUO-induced renal fibrosis model.

Conclusion

While direct in vivo performance data for this compound is not publicly available, the data from comparator compounds targeting neutrophil elastase and mast cell chymase provide a strong rationale for the therapeutic potential of this dual-inhibition strategy. The significant anti-inflammatory effects of a neutrophil elastase inhibitor in a preclinical COPD model and the potent anti-fibrotic effects of a chymase inhibitor in a renal fibrosis model highlight the critical roles of these enzymes in disease pathogenesis.

Researchers and drug development professionals are encouraged to use the provided data and protocols as a benchmark for evaluating novel inhibitors, including this compound, in similar disease models. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully understand its therapeutic potential.

Safety Operating Guide

Essential Procedures for the Proper Disposal of JNJ-10311795

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of the research chemical JNJ-10311795. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personnel safety and compliance with environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on standard protocols for hazardous research chemicals, including naphthalene and phosphonic acid derivatives. It is imperative to treat this compound as hazardous waste.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE) and to operate within a designated, well-ventilated area, such as a chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact, as related compounds may cause skin irritation.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect against splashes and airborne particles.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or with a respiratorTo avoid inhalation of dust or vapors, as related compounds can be harmful if inhaled.[2]

Waste Segregation and Containment

Proper segregation of waste streams is fundamental to safe disposal. Never mix incompatible wastes.[4] All waste materials contaminated with this compound must be collected and disposed of as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, weighing paper, and other disposables, in a designated, leak-proof hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a separate, sealed, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material (e.g., high-density polyethylene or glass).[2]

  • Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Empty Containers: To be disposed of as non-hazardous waste, chemical containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous liquid waste.[4][5] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but collecting all rinsates as hazardous waste is the most conservative approach. After rinsing and air-drying in a fume hood, deface or remove the original label before disposal.[4][6]

cluster_generation Waste Generation cluster_containment Containment Solid_Waste Solid Waste (Gloves, Tips, Paper) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Collect Liquid_Waste Liquid Waste (Solutions, Rinsate) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Collect Sharps_Waste Sharps Waste (Needles, Blades) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Collect

Diagram: Waste Segregation and Containment Workflow.

Decontamination Procedures

All surfaces and laboratory equipment that have come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.[7]

Experimental Protocol for Decontamination:

  • Preparation: Ensure all necessary PPE is worn. Prepare a cleaning solution of soap and water, and have a suitable solvent (e.g., ethanol) available.

  • Initial Wipe-Down: Using disposable towels, wipe down all contaminated surfaces and equipment with a solvent in which this compound is soluble to remove the bulk of the chemical residue.

  • Secondary Cleaning: Wash the same surfaces and equipment with a soap and water solution to remove any remaining residue.[8]

  • Rinsing: If appropriate for the equipment, rinse with water.

  • Waste Disposal: All cleaning materials (e.g., used towels, wipes) must be disposed of as solid hazardous waste.[7]

  • Personal Hygiene: After completing decontamination, thoroughly wash hands and any other potentially exposed skin.

Start Contaminated Equipment/Surface Step1 Wipe with Solvent Start->Step1 Step2 Wash with Soap & Water Step1->Step2 Waste Dispose of Cleaning Materials as Hazardous Waste Step1->Waste Step3 Rinse (if applicable) Step2->Step3 Step2->Waste End Decontaminated Step3->End

Diagram: Step-by-Step Decontamination Process.

Final Disposal Logistics

The disposal of hazardous chemical waste is strictly regulated. Do not dispose of this compound down the drain or in the regular trash.[3]

Procedural Steps for Final Disposal:

  • Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be secure and away from incompatible materials.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3]

  • Documentation: Complete any required waste inventory forms or tags provided by your EHS office. This typically includes listing the chemical name and estimating the quantity.

  • Professional Disposal: The EHS office will then arrange for the collection and ultimate disposal by a licensed hazardous waste management company, in compliance with all federal, state, and local regulations.[6] Pharmaceutical research companies like Janssen have established programs for managing hazardous waste from their facilities.[9]

By adhering to these procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, aligning with the best practices of environmental stewardship in the pharmaceutical industry.

References

Essential Safety and Operational Guide for Handling JNJ-10311795

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of the Novel Research Compound JNJ-10311795.

This document provides crucial safety and logistical information for the handling of this compound. As a novel research compound, specific hazard data is limited. Therefore, a conservative approach, treating the substance as potentially hazardous and highly potent, is mandatory. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the foundational step before any laboratory work. The precautionary principle—assuming the substance is hazardous in the absence of data—must be applied. All personnel must be trained on the potential risks and the safety protocols outlined in this guide.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies with the procedure being performed.

Table 1: Recommended Personal Protective Equipment for this compound

Activity Required PPE Purpose
General Laboratory Operations - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Fully-buttoned laboratory coatBasic protection against minimal contact and splashes.
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)Enhanced protection against aerosolization and inhalation of fine particles.
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coatProtection against splashes of concentrated solutions.
Conducting Reactions - Double nitrile gloves (material selected based on reactants)- Chemical splash goggles- Laboratory coatProtection during controlled reactions within engineering controls.
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron (if handling liquid waste)Protection against contact with potentially hazardous waste.

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.

Engineering Controls

Engineering controls are the primary means of minimizing exposure to this compound.

  • Ventilation: All work with this compound, especially the handling of powders, must be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to control exposure at the source.

  • Designated Areas: Establish a designated and clearly marked area for handling this compound to prevent cross-contamination.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE for handling potent powders as specified in Table 1.

    • Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.

    • Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, and a designated waste container.

  • Weighing the Compound:

    • Gently weigh the desired amount of this compound onto weigh paper using an analytical balance inside the ventilated enclosure.

    • Handle the compound with care to avoid creating airborne dust.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Rinse the weigh paper with a small amount of the solvent into the flask to ensure a complete transfer.

    • Add the solvent to the flask, cap it, and gently swirl or sonicate until the compound is fully dissolved.

    • Add the remaining solvent to reach the final volume.

  • Labeling and Storage:

    • Clearly label the stock solution with the compound name (this compound), concentration, solvent, date of preparation, and the researcher's initials.

    • Store the stock solution in a sealed and secondary container according to recommended storage conditions (for powder: -20°C for up to 3 years; in solvent: -80°C for up to 1 year)[1].

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential for safety and compliance.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A 1. Conduct Risk Assessment B 2. Don Appropriate PPE A->B C 3. Prepare Designated Workspace (e.g., Fume Hood) B->C D 4. Weigh and Prepare Solutions C->D Proceed to Handling E 5. Conduct Experiment D->E F 6. Decontaminate Surfaces and Equipment E->F G 7. Segregate Waste F->G Proceed to Disposal H 8. Label Hazardous Waste Container G->H I 9. Store Waste in Satellite Accumulation Area H->I J 10. Arrange for Professional Disposal I->J

Caption: Workflow for handling and disposing of this compound.

Decontamination:

  • All surfaces and equipment must be decontaminated after use.[2]

  • Use an appropriate solvent or cleaning agent known to be effective for similar compounds.

  • For spills, follow your institution's established spill response procedures.[2]

Waste Disposal:

  • Segregation: Do not mix waste containing this compound with other chemical waste unless their compatibility is known and confirmed.[3]

  • Container: Use a designated, leak-proof, and sealable container for all this compound waste.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the compound name "this compound," the date the waste was first added, and the contact information for the generating lab.[2][3] If the specific hazards are unknown, indicate "Hazards Not Fully Known."[3]

  • Storage: Store the waste container in a designated satellite accumulation area, within a secondary container to contain any potential leaks.[3]

  • Disposal: All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department and must adhere to all local, state, and federal regulations.[2]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes. Hold eyelids open and continue flushing. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Decontaminate the area thoroughly.

  • Major Spill: Evacuate the area immediately and alert others. Contact your institution's emergency response team and EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-10311795
Reactant of Route 2
Reactant of Route 2
JNJ-10311795

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.